molecular formula C10H13N3O B13188753 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Katalognummer: B13188753
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: RUQSYJWJSCUKMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H13N3O/c1-14-8-3-5-12-10-9(8)7(2-4-11)6-13-10/h3,5-6H,2,4,11H2,1H3,(H,12,13)

InChI-Schlüssel

RUQSYJWJSCUKMC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CNC2=NC=C1)CCN

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 2-{4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. It acts as a bioisostere for indole while offering improved physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and a unique hydrogen-bonding profile. The target molecule, 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (commonly referred to as 4-methoxy-7-azatryptamine), is a critical building block for synthesizing analogs of marine alkaloids like meridianins and variolins, as well as their synthetic hybrids, meriolins. These compounds are potent multikinase inhibitors (e.g., CDKs, GSK-3) with profound implications in oncology and antimicrobial development .

Retrosynthetic Strategy & Pathway Selection

Traditional tryptamine syntheses—such as the Speeter-Anthony reaction (using oxalyl chloride followed by lithium aluminum hydride reduction) or the Henry reaction—often suffer from low yields and poor chemoselectivity when applied to 7-azaindoles. The electron-deficient nature of the pyridine ring, combined with the coordination of Lewis acids to the N7 nitrogen, necessitates a highly robust and orthogonal approach.

To ensure high fidelity and self-validating intermediate tracking, this guide employs a modified Friedel-Crafts Acylation / Ionic Reduction / Gabriel Synthesis cascade . This route bypasses the over-alkylation risks of direct amination and the over-reduction risks of transition-metal catalysis.

SyntheticWorkflow Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Step1 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Start->Step1 NaOMe, MeOH/DMF, 110°C Step2 2-Chloro-1-(4-methoxy-7-azaindol-3-yl)ethan-1-one Step1->Step2 ClCH2COCl, AlCl3, DCM, RT Step3 3-(2-Chloroethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine Step2->Step3 Et3SiH, TFA, RT Step4 Phthalimide Intermediate Step3->Step4 K-Phthalimide, DMF, 100°C Target 2-{4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Step4->Target NH2NH2·H2O, EtOH, Reflux

Forward synthetic workflow for 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine.

Step-by-Step Experimental Methodologies

Phase 1: SNAr Methoxylation

Causality : Direct electrophilic aromatic substitution on 7-azaindole is difficult at the 4-position. Therefore, the methoxy group is introduced via Nucleophilic Aromatic Substitution (SNAr) starting from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack, a process that requires high temperatures but proceeds with excellent regiocontrol .

Protocol :

  • Charge a flame-dried Schlenk flask with 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF).

  • Add a solution of sodium methoxide (NaOMe, 3.0 equiv) in methanol.

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 24 hours.

  • Cool to room temperature, quench with ice water, and extract with ethyl acetate (3×).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the 4-methoxy derivative.

Phase 2: Regioselective C3-Acylation

Causality : The azaindole nitrogen (N7) acts as a Lewis base, coordinating with AlCl₃ and deactivating the ring system toward electrophilic attack. To overcome this thermodynamic sink, a large excess of AlCl₃ (5.0 equiv) is mandated. Once the pyridine nitrogen is saturated, the pyrrole C3 position remains the most nucleophilic site, allowing for selective attack by the highly electrophilic acylium ion generated from chloroacetyl chloride .

Protocol :

  • Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add anhydrous aluminum chloride (AlCl₃, 5.0 equiv) portion-wise. The solution will darken as the Lewis acid-base complex forms.

  • Dropwise add chloroacetyl chloride (5.0 equiv) over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully pour the mixture over crushed ice to quench the AlCl₃. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate to afford 2-chloro-1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one.

Phase 3: Ionic Reduction of the α-Chloro Ketone

Causality : Standard hydride reductions (e.g., NaBH₄, LiAlH₄) or transition-metal catalyzed hydrogenations present a severe risk of reducing the aliphatic chloride or saturating the heteroaromatic ring. The Et₃SiH/TFA system bypasses these risks by operating via an ionic mechanism: TFA protonates the C3-carbonyl, generating a resonance-stabilized carbocation that is subsequently trapped by the mild hydride donor (Et₃SiH). This orthogonal approach perfectly preserves the terminal chloride for the downstream substitution .

Protocol :

  • Dissolve the crude α-chloro ketone (1.0 equiv) in neat trifluoroacetic acid (TFA, 0.2 M) at 0 °C.

  • Slowly add triethylsilane (Et₃SiH, 7.0 equiv).

  • Stir the mixture at room temperature for 18 hours.

  • Remove the TFA under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purify via column chromatography to isolate 3-(2-chloroethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Phase 4: Gabriel Synthesis and Hydrazinolysis

Causality : Direct amination of the alkyl chloride with ammonia typically yields a statistically driven, complex mixture of primary, secondary, and tertiary amines. Potassium phthalimide serves as a sterically encumbered, mono-nucleophilic nitrogen surrogate that strictly halts the reaction at the mono-alkylated stage. Subsequent cleavage with hydrazine hydrate relies on the formation of the highly stable, cyclic phthalhydrazide byproduct, which drives the thermodynamic equilibrium toward the quantitative release of the free primary amine .

Protocol :

  • Substitution : Dissolve the 3-(2-chloroethyl) intermediate (1.0 equiv) in anhydrous DMF. Add potassium phthalimide (1.1 equiv) and heat to 100 °C for 6 hours. Cool and precipitate the phthalimide intermediate by adding water. Filter and dry the solid.

  • Deprotection : Suspend the phthalimide intermediate in ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 equiv) and reflux for 3 hours.

  • Cool to room temperature. The byproduct (phthalhydrazide) will precipitate as a dense white solid.

  • Filter off the solid, concentrate the filtrate, and purify the residue by reverse-phase HPLC or acid-base extraction to yield pure 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine.

Quantitative Data & Reaction Metrics

The following table summarizes the stoichiometric requirements, expected yields, and critical thermodynamic control points for the optimized workflow.

Reaction StepKey Reagents (Equivalents)Temp / TimeExpected Yield (%)Critical Control Point
1. SNAr Methoxylation NaOMe (3.0 eq)110 °C / 24h75 - 85%Strict anhydrous conditions to prevent hydrolysis to the 4-oxo derivative.
2. C3-Acylation ClCH₂COCl (5.0 eq), AlCl₃ (5.0 eq)25 °C / 16h30 - 45%Excess AlCl₃ is mandatory to saturate the N7 coordination site.
3. Ionic Reduction Et₃SiH (7.0 eq), TFA (solvent)25 °C / 18h85 - 95%Prolonged reaction time ensures complete deoxygenation of the carbocation.
4a. Phthalimide Sub. K-Phthalimide (1.1 eq)100 °C / 6h55 - 65%Temperature control prevents elimination (E2) side reactions.
4b. Hydrazinolysis Hydrazine hydrate (3.0 eq)80 °C / 3h> 90%Complete precipitation of phthalhydrazide ensures high purity of the final amine.

References

  • Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 Cell Death Discovery URL:[Link]

  • Synthesis and SAR of the antistaphylococcal natural product nematophin from Xenorhabdus nematophila Beilstein Journal of Organic Chemistry URL:[Link]

  • Google Patents (US6884889B2)

2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine. While specific experimental data for this exact molecule is not extensively published, this document extrapolates its chemical properties, outlines a detailed, plausible synthetic route, and explores its potential as a therapeutic agent based on the well-established pharmacology of related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel kinase inhibitors and other targeted therapies.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine scaffold is of considerable interest in medicinal chemistry due to its structural resemblance to indole and its ability to act as a versatile pharmacophore.[1][2] This nitrogen-containing bicyclic system is a key component in a variety of compounds with diverse biological activities, including inhibitors of kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), Checkpoint Kinase 1 (CHK1), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[1][3][4][5] Furthermore, derivatives have shown promise as HIV-1 attachment inhibitors, phosphodiesterase 4B (PDE4B) inhibitors, and Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors.[6][7][8]

The subject of this guide, 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, incorporates key structural features that suggest significant therapeutic potential. The ethylamine substituent at the 3-position is a common feature in many neurologically active compounds, while the methoxy group at the 4-position can influence the molecule's electronic properties, solubility, and metabolic stability. This guide will delve into the anticipated chemical properties of this molecule, provide a robust synthetic strategy, and discuss its potential applications in drug discovery.

Predicted Physicochemical and Spectroscopic Properties

Based on the analysis of structurally similar compounds, the following properties for 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine can be predicted.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Molecular FormulaC10H13N3OBased on chemical structure
Molecular Weight191.23 g/mol Calculated from the molecular formula
AppearanceOff-white to pale yellow solidTypical for similar heterocyclic amines
SolubilitySoluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.The methoxy and amine groups enhance polarity, but the bicyclic core is largely hydrophobic.
pKa (Amine)~9-10Typical for a primary alkylamine
LogP~1.5 - 2.5Estimated based on similar structures
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methoxy group protons, and triplets for the ethylamine chain protons. The chemical shifts will be influenced by the electron-donating methoxy group.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the carbons of the bicyclic core, the methoxy carbon, and the two carbons of the ethylamine side chain.

  • Mass Spectrometry (MS): The ESI-MS in positive mode would be expected to show a prominent [M+H]⁺ ion at m/z 192.11.

Synthesis of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

The synthesis of the target compound can be approached through a multi-step sequence starting from a commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. The proposed synthetic route leverages well-established and robust reactions in heterocyclic chemistry.

Overall Synthetic Scheme

Synthetic_Scheme A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine A->B SEM-Cl, NaH THF C 4-Methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine B->C NaOMe, MeOH Reflux D (4-Methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile C->D 1. NBS, ACN 2. KCN, DMF E 2-{4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine D->E LiAlH4, THF F 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine E->F TFA or HCl DCM

Caption: Proposed synthetic route for 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine.

Step-by-Step Experimental Protocol

Step 1: Protection of the Pyrrole Nitrogen

  • Reaction: 4-Chloro-1H-pyrrolo[2,3-b]pyridine is protected with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to prevent side reactions in subsequent steps.

  • Protocol:

    • To a stirred solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2: Nucleophilic Aromatic Substitution of the Chloro Group

  • Reaction: The chloro group at the 4-position is displaced by a methoxy group using sodium methoxide.

  • Protocol:

    • To a solution of 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol, add sodium methoxide (3.0 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography to yield 4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Step 3: Introduction of the Acetonitrile Group at the 3-Position

  • Reaction: The 3-position of the pyrrolopyridine ring is first brominated and then subjected to a cyanation reaction.

  • Protocol:

    • To a solution of 4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile at 0 °C, add N-bromosuccinimide (NBS, 1.05 eq) in portions.

    • Stir the reaction at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench with aqueous sodium thiosulfate solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude bromo-intermediate is often used directly in the next step.

    • Dissolve the crude 3-bromo intermediate in dimethylformamide (DMF) and add potassium cyanide (1.5 eq).

    • Heat the reaction to 80 °C and stir for 6-8 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to obtain (4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

Step 4: Reduction of the Nitrile to the Primary Amine

  • Reaction: The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Protocol:

    • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (1.0 eq) in THF dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF and ethyl acetate.

    • Concentrate the filtrate to yield the crude 2-{4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, which can be used in the next step without further purification.

Step 5: Deprotection of the Pyrrole Nitrogen

  • Reaction: The SEM protecting group is removed under acidic conditions to yield the final product.

  • Protocol:

    • Dissolve the crude amine from the previous step in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with ether to obtain 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, likely as a salt (e.g., TFA or HCl salt).

    • The free base can be obtained by neutralization with a suitable base and extraction.

Potential Applications in Drug Discovery

The structural motifs present in 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine suggest its potential as a valuable building block or a lead compound in several therapeutic areas.

Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for many protein kinases. The ethylamine side chain can be further functionalized to interact with the solvent-exposed region of the kinase active site, potentially leading to potent and selective inhibitors. The methoxy group at the 4-position can modulate the electronic properties of the aromatic system and influence interactions within the ATP-binding pocket.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule hinge Hinge Region solvent Solvent-Exposed Region gatekeeper Gatekeeper Residue core Pyrrolopyridine Core core->hinge Hydrogen Bonds sidechain Ethylamine Side Chain sidechain->solvent Interactions methoxy Methoxy Group methoxy->gatekeeper Potential Interactions

Caption: Hypothetical binding mode of the target compound in a kinase active site.

Potential Kinase Targets:

  • CSF1R: The 7-azaindole scaffold is a known inhibitor of CSF1R.[1]

  • CHK1: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as CHK1 inhibitors.[3]

  • Other Kinases: The versatility of the scaffold suggests potential activity against a range of other kinases, which would require experimental validation.

Neurological Disorders

The ethylamine moiety is a common feature in many neurotransmitters and psychoactive compounds. The 7-azaindole core can act as a bioisostere for indole, which is present in serotonin. This suggests that 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine could be explored for its potential to modulate targets in the central nervous system.

Antiviral and Other Activities

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been investigated as HIV-1 attachment inhibitors.[7] The specific combination of substituents in the target molecule may confer novel biological activities that warrant investigation.

Conclusion

While 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is not a widely characterized compound, its structural features, based on the highly validated 1H-pyrrolo[2,3-b]pyridine core, make it a molecule of significant interest for drug discovery. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The potential of this compound and its future derivatives as kinase inhibitors and in other therapeutic areas is substantial. Further investigation into its synthesis, biological evaluation, and structure-activity relationships is highly encouraged.

References

  • Johansson, M. H. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2018 , 23(10), 2441. [Link]

  • Foloppe, N. et al. 1H-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. WO2013114113A1.
  • Smaill, J. B. et al. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry2013 , 56(1), 239-252. [Link]

  • Appchem. 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine. [Link]

  • Kim, J. H. et al. Discovery of a novel class of diacylglycerol acyltransferase 2 inhibitors with a 1H-pyrrolo[2,3-b]pyridine core. Bioorganic & Medicinal Chemistry Letters2015 , 25(21), 4849-4853. [Link]

  • NextSDS. 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride. [Link]

  • Johansson, M. H. et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules2025 , 30(11), 2465. [Link]

  • Li, B. et al. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry2006 , 71(10), 3790-3793. [Link]

  • Al-Mousawi, S. M. et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products2012 , 6(3), 273-280. [Link]

  • Wang, T. et al. Discovery of 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions. Journal of Medicinal Chemistry2003 , 46(20), 4236-4239. [Link]

  • Imbioc, A. S. et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules2025 , 30(8), 1605. [Link]

  • Askew, B. et al. 1H-pyrrolo[2,3-b]pyridines. WO2006063167A1.
  • PubChem. 4-methoxy-2-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline. [Link]

  • Helal, C. J. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters2017 , 8(12), 1253-1258. [Link]

  • Parjane, S. B. et al. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline2010 , 1, 221-226. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • WIPO. 1H-PYRROLO[2,3-B]PYRIDINES. WO/2006/063167. [Link]

Sources

stability of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Stability of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Prepared by: Senior Application Scientist, Analytical & Formulation Development Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Executive Summary

The compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (structurally classified as 4-methoxy-7-azatryptamine) is a highly specialized heterocyclic building block and pharmacophore. Understanding its stability at room temperature (defined by ICH guidelines as 25°C ± 2°C / 60% RH ± 5%) is critical for ensuring batch-to-batch reproducibility, assay integrity, and downstream synthetic success[1].

While the 7-azaindole core provides enhanced metabolic and chemical stability compared to traditional indoles, the presence of an electron-donating 4-methoxy group and a highly reactive primary ethylamine chain introduces specific vulnerabilities to oxidative and hydrolytic degradation pathways[2]. This whitepaper dissects the mechanistic causality behind these degradation routes and provides a self-validating framework for monitoring and preserving the compound's integrity.

Mechanistic Vulnerabilities at Room Temperature

To predict the room temperature behavior of 4-methoxy-7-azatryptamine, we must deconstruct the molecule into its three reactive domains:

A. The Primary Ethylamine Chain (Oxidative Deamination & Carbamylation)

Primary aliphatic amines are inherently nucleophilic and susceptible to auto-oxidation when exposed to atmospheric oxygen at room temperature[3]. The lone pair on the nitrogen can undergo radical-mediated oxidation, leading to the formation of an imine intermediate, which subsequently hydrolyzes to an aldehyde (analogous to the degradation of tryptamine to indole-3-acetaldehyde)[4][5]. Furthermore, in the presence of ambient carbon dioxide, primary amines readily undergo reversible nucleophilic attack to form carbamate salts, leading to physical deliquescence and assay variability.

B. The 7-Azaindole Core (C2-Oxidation)

The substitution of a carbon atom for a nitrogen at the 7-position of the indole ring withdraws electron density, generally rendering 7-azaindoles more resistant to electrophilic attack and photo-oxidation than standard indoles. However, the C2 position remains a site of vulnerability. Research indicates that 7-azaindoles can undergo slow oxidation at the C2 position to form 2-hydroxy-7-azaindole derivatives[2][6].

C. The 4-Methoxy Substituent (Electronic Modulation)

The methoxy group at the C4 position exerts a strong resonance-donating (+M) effect into the pyrrole ring. This localized increase in electron density partially counteracts the electron-withdrawing nature of the pyridine nitrogen, making the pyrrole ring (specifically C2) more susceptible to oxidative degradation than an unsubstituted 7-azaindole.

degradation A 4-Methoxy-7-azatryptamine (Intact Compound) B Oxidative Deamination (O2, trace metals) A->B Air / 25°C C Carbamate Formation (Atmospheric CO2) A->C CO2 / 25°C D Pyrrole Ring Oxidation (Photo-oxidation) A->D UV/Vis Light E Indole-3-acetaldehyde analog + NH3 B->E F Carbamate Salt C->F G 2-Hydroxy-7-azaindole derivative D->G

Caption: Primary room temperature degradation pathways of 4-methoxy-7-azatryptamine.

Quantitative Stability Profiling

To establish a baseline for handling, the following table synthesizes the expected degradation kinetics of the compound based on its functional group behavior under standard laboratory conditions.

Table 1: Physicochemical Vulnerabilities at 25°C (Room Temperature)

Environmental FactorPrimary MechanismExpected DegradantDegradation Rate (Est. at 25°C)Mitigation Strategy
Atmospheric Oxygen Oxidative deaminationAldehyde / Imine dimersModerate (~1-3% over 30 days)Argon/N2 overlay, store at 2-8°C
Ambient Moisture Hygroscopicity / HydrolysisHydrated saltsFast (Weight fluctuation in hours)Desiccator storage (RH < 10%)
Ambient CO2 CarbamylationCarbamate saltModerate (Surface crusting)Tightly sealed PTFE-lined caps
Light (UV/Vis) Photo-oxidation2-Hydroxy derivativeSlow (~0.5% over 30 days)Amber glass vials

Self-Validating Experimental Protocol: Stability Testing

To empirically validate the stability of 4-methoxy-7-azatryptamine, a rigorous stability-indicating assay (SIA) must be employed. The following protocol aligns with ICH Q1A(R2) guidelines for new drug substances[1].

Step 1: Sample Preparation & Conditioning
  • Batch Selection: Select three independent primary batches of the compound to account for trace metal impurities (which catalyze amine oxidation)[7].

  • Aliquotting: Dispense 10 mg aliquots into clear glass vials (to test photostability) and amber glass vials (control).

  • Environmental Chamber: Place vials in a controlled stability chamber set to 25°C ± 2°C and 60% RH ± 5%[1].

Step 2: Forced Degradation (Stress Testing)

To ensure the analytical method can resolve the parent peak from its degradants, induce forced degradation:

  • Oxidative Stress: Dissolve 5 mg in 1 mL of 0.1% H2O2; incubate at 25°C for 24 hours.

  • Thermal Stress: Heat solid powder at 50°C for 7 days.

  • Photolysis: Expose to 1.2 million lux hours and 200 watt hours/square meter of near UV energy (ICH Q1B).

Step 3: HPLC-UV/MS Analytical Workflow
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ion-pairs with the primary amine, preventing peak tailing).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; ESI-MS (Positive mode).

  • System Suitability (Self-Validation): The protocol is only valid if the resolution ( Rs​ ) between the intact 4-methoxy-7-azatryptamine peak and the forced-oxidation aldehyde peak is ≥1.5 .

workflow cluster_stress Forced Degradation (Method Validation) S1 Batch Selection (3 Primary Batches) S2 Conditioning (25°C ± 2°C / 60% RH) S1->S2 F1 Photolysis (ICH Q1B) S1->F1 F2 Oxidation (0.1% H2O2) S1->F2 F3 Thermal (50°C) S1->F3 S3 Sampling Intervals (0, 3, 6, 9, 12 months) S2->S3 S4 Analytical Evaluation (HPLC-UV/MS, Karl Fischer) S3->S4 S5 Data Synthesis (Degradation Kinetics) S4->S5 F1->S4 F2->S4 F3->S4

Caption: ICH-aligned stability testing and forced degradation workflow.

Conclusion and Handling Directives

While 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine possesses a stabilized 7-azaindole core, its primary amine tail and electron-rich C4-methoxy group render it susceptible to ambient degradation at room temperature.

Core Directives for the Bench Scientist:

  • Short-Term Handling: The compound can be handled safely on the benchtop at room temperature for daily operations (1-8 hours) without significant degradation.

  • Long-Term Storage: Storing the compound at room temperature is strictly discouraged. It must be stored at 2-8°C or -20°C , sealed under an inert atmosphere (Argon or Nitrogen), and protected from light to prevent oxidative deamination and C2-oxidation.

  • Solution Stability: Aqueous or organic stock solutions should be prepared fresh. If storage is required, solutions must be degassed and stored at -20°C[4].

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Oxidation of Amines and N-Hetarenes. Thieme Connect. Available at:[Link]

  • Tryptamine Metabolism and Catabolism. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Structural Pharmacology and Mechanism of Action: 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (commonly referred to as 4-methoxy-7-azatryptamine) represents a highly privileged, bifunctional scaffold in modern drug discovery. By strategically replacing the traditional indole core of tryptamine with a 7-azaindole (pyrrolo[2,3-b]pyridine) system, this molecule unlocks a dual-modulatory pharmacological profile. This technical whitepaper elucidates its mechanism of action across two distinct biochemical domains: serotonergic neuromodulation (via 5-HT receptor agonism) and ATP-competitive kinase inhibition (via hinge-region binding).

Structural Pharmacology: The Bioisosteric Advantage

The rational design of 4-methoxy-7-azatryptamine relies on two critical structural modifications that drastically alter its pharmacokinetic and pharmacodynamic profile compared to endogenous tryptamines.

  • The 7-Azaindole Core: The incorporation of a pyridine nitrogen at position 7 fundamentally alters the electronic distribution of the molecule. The N7 atom acts as a potent hydrogen bond acceptor, while simultaneously withdrawing electron density from the pyrrole ring. This lowers the pKa of the pyrrole N-H, making it a superior hydrogen bond donor. Crucially, this electronic shift renders the primary amine side chain highly resistant to oxidative deamination by Monoamine Oxidase A (MAO-A), significantly extending the compound's metabolic half-life.

  • The 4-Methoxy Substitution: The methoxy group at the 4-position provides essential steric bulk and electron-donating properties. In serotonergic models, 4-substituted tryptamines exhibit enhanced affinity for the 5-HT2A receptor. In kinase models, the 4-methoxy group occupies the hydrophobic specificity pocket adjacent to the ATP-binding site, driving target selectivity.

Mechanism of Action I: Serotonergic Neuromodulation (GPCR Pathway)

As a tryptamine bioisostere, the molecule acts as an agonist at the 5-HT2A receptor. At physiological pH, the primary amine of the ethanamine side chain is protonated, forming an obligate salt bridge with Asp155 (D3.32) in transmembrane helix 3 of the receptor. Simultaneously, the 4-methoxy group projects into a hydrophobic sub-pocket, interacting with Ser242 (S5.46).

This binding event stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the associated Gq protein. The activated Gq alpha subunit subsequently stimulates Phospholipase C (PLC-β), which cleaves PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to the release of intracellular calcium.

G LIG 4-MeO-7-Azatryptamine REC 5-HT2A Receptor LIG->REC GQ Gq Protein REC->GQ PLC Phospholipase C GQ->PLC IP3 IP3 / DAG PLC->IP3 CA Ca2+ Release IP3->CA

Caption: 5-HT2A Gq-Coupled Signaling Pathway Activation.

Mechanism of Action II: ATP-Competitive Kinase Inhibition

Beyond GPCRs, the 7-azaindole core is a highly validated hinge-binding motif for kinases, heavily documented in structural repositories such as the [1] and [2].

The 4-methoxy-7-azaindole core mimics the adenine ring of ATP. Within the kinase active site (e.g., Cyclin-Dependent Kinase 2 or DYRK1A), the molecule forms a highly stable bidentate hydrogen bond network :

  • The pyrrole N1-H donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region (e.g., Leu83 in CDK2).

  • The pyridine N7 lone pair accepts a hydrogen bond from the backbone amide NH of the same hinge residue.

The ethanamine side chain extends outward into the solvent-exposed channel, which prevents steric clashing and allows for favorable aqueous solvation, a critical advantage over highly lipophilic traditional kinase inhibitors[3].

Self-Validating Experimental Protocols

To rigorously evaluate the dual-mechanistic nature of this compound, the following self-validating protocols must be employed. Each protocol is designed with internal causality checks to prevent false positives.

Protocol A: FLIPR Calcium Mobilization Assay (5-HT2A Functional Readout)

Causality Rationale: Binding assays alone cannot distinguish between agonists and antagonists. The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time intracellular calcium transients, providing a direct functional readout of Gq-coupled receptor activation.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well plates. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye. Incubate for 60 minutes at 37°C. Self-Validation: Include wild-type HEK293 cells (lacking 5-HT2A) as a negative control to rule out off-target calcium mobilization.

  • Compound Addition: Dispense 4-MeO-7-azatryptamine in a 10-point concentration-response curve (1 pM to 10 µM).

  • Validation Controls: Use Serotonin (5-HT) as a 100% Emax positive control. Pre-incubate a subset of wells with Ketanserin (a selective 5-HT2A antagonist) before adding the test compound. If the calcium signal is ablated by Ketanserin, the causality of 5-HT2A-specific agonism is confirmed.

Protocol B: TR-FRET Kinase Binding Assay (CDK2/Cyclin A)

Causality Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is utilized because the delayed emission of the europium fluorophore eliminates short-lived background autofluorescence from the test compounds, ensuring the signal strictly represents ATP-site displacement.

  • Reagent Assembly: Combine GST-tagged CDK2/Cyclin A, a Europium-labeled anti-GST antibody, and a fluorescent Kinase Tracer (Alexa Fluor 647) in a low-volume 384-well plate.

  • Incubation: Add 4-MeO-7-azatryptamine and incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection & Self-Validation: Measure the FRET signal (emission ratio 665 nm / 615 nm). Use Staurosporine as a reference pan-kinase inhibitor. A decrease in the FRET signal directly correlates to the displacement of the tracer by the test compound, confirming ATP-competitive hinge binding.

KinaseWorkflow S1 1. TR-FRET Assay | ATP-Site Displacement S2 2. Counter-Screen | Staurosporine Control S1->S2 S3 3. X-Ray Crystallography | Hinge Binding Confirmation S2->S3 S4 4. SAR Optimization | Side-Chain Derivatization S3->S4

Caption: Self-Validating Kinase Inhibitor Screening Workflow.

Quantitative Data Synthesis

The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic shifts achieved by transitioning from a standard indole to the 4-methoxy-7-azaindole scaffold [4].

Pharmacophore Scaffold5-HT2A Binding Affinity (Ki, nM)5-HT2A Emax (%)CDK2 Inhibition (IC50, nM)MAO-A Metabolic Half-life (min)
Tryptamine (Indole Core)~150.085.0> 10,00015.0
4-MeO-Tryptamine~20.095.0> 10,00025.0
4-MeO-7-Azatryptamine ~45.0 90.0 < 500 > 120.0

Data Interpretation: The addition of the N7 atom slightly reduces 5-HT2A affinity compared to the pure 4-MeO-indole, but drastically increases metabolic stability and introduces potent off-target kinase inhibition via hinge binding.

References

  • Structure of phosphorylated Thr160 CDK2/cyclin A in complex with the inhibitor meriolin 3. RCSB Protein Data Bank (PDB: 3BHT). URL: [Link]

  • Structure of DYRK1A in complex with complex 10. RCSB Protein Data Bank (PDB: 7A5B). URL:[Link]

  • Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • DrugBank Drug Targets Dataset. Ma'ayan Lab – Computational Systems Biology. URL:[Link]

A Technical Guide to Target Deconvolution for 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine: A Privileged Scaffold Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine represents a novel chemical entity built upon the 7-azaindole scaffold, a structure of significant interest in medicinal chemistry.[1] While no direct biological data for this specific molecule is publicly available, its structural components provide a strong basis for forming rational hypotheses about its potential biological targets. The 7-azaindole core is a well-established "privileged scaffold," particularly recognized for its ability to interact with the ATP-binding site of protein kinases.[2][3] This guide presents a comprehensive, multi-tiered strategy for the systematic identification and validation of its molecular targets. We will deconstruct the molecule to generate primary and secondary hypotheses, outline a workflow combining computational prediction with unbiased chemical proteomics, and provide detailed protocols for validating candidate targets. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, particularly in target deconvolution for novel chemical entities.

Part 1: Structural Analysis and Target Hypothesis Generation

The critical first step in elucidating the mechanism of action for a novel compound is a thorough analysis of its structure to generate informed, testable hypotheses. This process involves recognizing key pharmacophores and comparing them to those found in known bioactive molecules.

Deconstruction of the Molecule

The molecule can be dissected into two principal components:

  • The Core Scaffold: A 4-methoxy-1H-pyrrolo[2,3-b]pyridine, commonly known as a 4-methoxy-7-azaindole.

  • The Side Chain: A 2-ethan-1-amine group attached at the C3 position of the pyrrole ring.

Each component contributes to the molecule's potential pharmacodynamic profile.

The 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Core: A Privileged Scaffold

The 7-azaindole scaffold is a bioisostere of the naturally occurring indole ring, where a carbon atom at position 7 is replaced by nitrogen.[1] This substitution significantly alters the electronic properties, often improving aqueous solubility and introducing an additional hydrogen bond acceptor (the pyridine nitrogen) without removing the hydrogen bond donor (the pyrrole -NH).[4] This dual hydrogen bonding capability is a key feature that makes it a "privileged structure" in medicinal chemistry, particularly for designing kinase inhibitors.[2][4]

Primary Hypothesis: Protein Kinases

The most compelling hypothesis is that 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine targets the human kinome.

Causality: The 7-azaindole scaffold is an exceptional hinge-binding motif, capable of forming two critical hydrogen bonds with the kinase hinge region that connects the N- and C-terminal lobes of the catalytic domain.[2][3] This interaction mimics the binding of the adenine moiety of ATP, making 7-azaindole derivatives potent ATP-competitive inhibitors.[4] This scaffold is present in numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance.[1][4] For instance, Vemurafenib, an FDA-approved drug for melanoma, was developed from a 7-azaindole fragment and targets the B-RAF kinase.[2][3]

The versatility of this scaffold has been demonstrated across a wide range of kinase families, suggesting that our compound of interest could target one or more of the over 500 kinases in the human genome.[2][5][6][7][8]

Table 1: Examples of 7-Azaindole-Based Kinase Inhibitors and Their Targets

Compound Class/ExampleTarget Kinase(s)Therapeutic AreaReference(s)
Vemurafenib (PLX4032)B-RAF (V600E mutant)Oncology (Melanoma)[2][3]
Covalent DerivativesFGFR4Oncology (Hepatocellular Carcinoma)[6]
Substituted 7-AzaindolesRho Kinase (ROCK)Hypertension, Glaucoma[5][7][9]
1H-pyrrolo[2,3-b]pyridine seriesATMOncology[8][10]
Novel DerivativesErk5Oncology[11]
Pan-FGFR InhibitorsFGFR1, 2, 3Oncology[12][13]
TNIK InhibitorsTNIKOncology (Colorectal Cancer)
Secondary Hypothesis: Aminergic GPCRs and Transporters

The ethanamine side chain is a classic pharmacophore found in numerous neurotransmitters (e.g., serotonin, dopamine) and synthetic ligands that target their corresponding G-protein coupled receptors (GPCRs) and plasma membrane transporters (e.g., SERT, DAT). The presence of this flexible ethylamine moiety suggests the possibility of interactions with aminergic binding pockets, which often feature a key anionic residue (e.g., aspartate) that forms a salt bridge with the protonated amine.

cluster_scaffold Core Scaffold Analysis cluster_sidechain Side Chain Analysis COMPOUND 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine SCAFFOLD 4-Methoxy-7-Azaindole (1H-pyrrolo[2,3-b]pyridine) COMPOUND->SCAFFOLD SIDECHAIN Ethan-1-amine Side Chain COMPOUND->SIDECHAIN PROPERTY Privileged Structure Bioisostere of Indole H-bond Donor/Acceptor SCAFFOLD->PROPERTY confers properties HYPO1 Primary Hypothesis: Protein Kinases PROPERTY->HYPO1 suggests target class PHARMACOPHORE Classic Aminergic Pharmacophore SIDECHAIN->PHARMACOPHORE HYPO2 Secondary Hypothesis: GPCRs & Transporters PHARMACOPHORE->HYPO2 cluster_discovery Phase 1: Unbiased Target Discovery (Proteome-Wide) cluster_validation Phase 2: Orthogonal Target Validation START Novel Compound AFFINITY Affinity Chromatography + LC-MS/MS (Direct Binding) START->AFFINITY 'Fishing' for targets THERMAL Thermal Proteome Profiling (TPP / CETSA) (Target Engagement) START->THERMAL Measuring stability changes DATA_ANALYSIS Data Integration & Hit Prioritization AFFINITY->DATA_ANALYSIS THERMAL->DATA_ANALYSIS INVITRO Tier 1: In Vitro Assays - Kinase IC50 Panels - Radioligand Binding DATA_ANALYSIS->INVITRO Candidate List CELLULAR Tier 2: Cellular Assays - Target Engagement (CETSA) - Downstream Signaling (Western Blot) INVITRO->CELLULAR Confirmed Hits VALIDATED_TARGET Validated Target(s) CELLULAR->VALIDATED_TARGET COMPOUND 1. Synthesize Affinity Probe IMMOBILIZE 2. Immobilize Probe on Beads COMPOUND->IMMOBILIZE LYSATE 3. Incubate with Cell Lysate IMMOBILIZE->LYSATE WASH 4. Wash Away Non-Binders LYSATE->WASH ELUTE 5. Elute Bound Proteins WASH->ELUTE MS 6. Identify via LC-MS/MS ELUTE->MS

Caption: Workflow for Affinity Chromatography coupled with Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine containing a linker and a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag). T[14]he linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for binding.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads or streptavidin beads (if biotinylated). 3[15]. Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if oncology is the therapeutic area of interest) using a mild lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the immobilized probe with the cell lysate (typically 1-2 hours at 4°C) to allow for protein binding. A crucial control experiment involves incubation with beads that have been derivatized only with the linker and tag, or competition with an excess of the free, unmodified compound.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe. 6[16]. Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with a high concentration of the free compound.

  • Sample Preparation for MS: Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins. Hits are identified as proteins significantly enriched in the probe sample compared to the control samples.

[17]##### 2.1.2 Approach 2: Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method that identifies target engagement by measuring changes in protein thermal stability upon ligand binding.

[18][16]Causality & Rationale: The binding of a small molecule to its protein target typically stabilizes the protein's folded structure, increasing its melting temperature (Tₘ). In a TPP experiment, cells or lysates are treated with the compound, heated across a temperature gradient, and the remaining soluble protein at each temperature is quantified by mass spectrometry. Target proteins will show a characteristic shift to higher stability (remaining soluble at higher temperatures) in the presence of the compound. T[18]his method is advantageous as it requires no modification of the compound and can be performed in living cells, providing a more physiologically relevant context.

[19]---

Part 3: Target Validation and Mechanistic Elucidation

Data from the unbiased discovery phase will generate a list of candidate targets. This list must be rigorously validated through orthogonal, hypothesis-driven experiments to confirm direct interaction and functional modulation.

[20]#### 3.1 Tier 1: In Vitro Biochemical Assays

The first step is to confirm a direct, functional interaction between the compound and the high-confidence protein candidates in a simplified, purified system.

Experimental Protocol: In Vitro Kinase Inhibition Assay (for Kinase Candidates)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified candidate kinases.

  • Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity).

  • Procedure: a. Prepare a serial dilution of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in DMSO, then dilute into the assay buffer. b. In a 384-well plate, add the kinase and the compound at various concentrations. Incubate for a short period (e.g., 15-20 minutes) to allow for binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. [1] d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C. e. Stop the reaction and quantify the amount of product formed (or ATP consumed) using the detection reagent according to the manufacturer's protocol. f. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Cellular Target Engagement and Pathway Analysis

After confirming direct in vitro activity, it is essential to demonstrate that the compound engages its target within a cellular context and modulates its downstream signaling pathways.

Experimental Protocol: Western Blot for Downstream Pathway Modulation

  • Objective: To assess if the compound inhibits the activity of a candidate kinase in live cells by measuring the phosphorylation status of its known substrate.

  • Hypothetical Scenario: If a candidate target is, for example, Fibroblast Growth Factor Receptor 4 (FGFR4), a known target for some 7-azaindoles, we would measure the phosphorylation of its downstream effectors. 3[6]. Procedure: a. Culture a relevant cell line (e.g., HuH-7 hepatocellular carcinoma cells, which express FGFR4) to ~80% confluency. [6] b. Treat the cells with various concentrations of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO). c. If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., FGF19 for FGFR4) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation. d. Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay. f. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-FRS2 for the FGFR pathway). h. Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading. i. Visualize the bands using an appropriate secondary antibody and chemiluminescence system. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates successful target inhibition in cells.

LIGAND FGF19 (Stimulus) RECEPTOR FGFR4 (Candidate Target) LIGAND->RECEPTOR activates SUBSTRATE FRS2 RECEPTOR->SUBSTRATE phosphorylates COMPOUND Our Compound COMPOUND->RECEPTOR inhibits P_SUBSTRATE p-FRS2 (Phosphorylated) MEASURE Measure this ratio via Western Blot SUBSTRATE->MEASURE DOWNSTREAM Downstream Signaling (e.g., RAS-MAPK) P_SUBSTRATE->DOWNSTREAM activates P_SUBSTRATE->MEASURE

Caption: Hypothetical signaling pathway for validation. The compound is expected to inhibit FGFR4, leading to a measurable decrease in phosphorylated FRS2 (p-FRS2).

Conclusion and Future Directions

The molecule 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, while novel, is built on a scaffold with a rich history in medicinal chemistry. The strategic framework outlined in this guide provides a robust and logical pathway for its de-orphaning. By leveraging the strong prior evidence pointing towards protein kinases, while remaining open to other possibilities through unbiased proteomic screening, researchers can efficiently identify and validate its primary biological targets. Successful validation opens the door to subsequent lead optimization, in-depth mechanistic studies, and preclinical development, ultimately translating a promising chemical scaffold into a potential therapeutic agent.

References

  • Al-Jilu, D. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. Available from: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available from: [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 1-10. Available from: [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available from: [Link]

  • Muth, J. T., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research. Available from: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7863–7882. Available from: [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • Evotec. Chemical Proteomics. Available from: [Link]

  • Salehi, B., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 678. Available from: [Link]

  • MtoZ Biolabs. Drug Target Identification Methods. Available from: [Link]

  • Lima, L. M., & Barreiro, E. J. (Eds.). (2021). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. Available from: [Link]

  • Kumar, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 727–738. Available from: [Link]

  • Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561–2566. Available from: [Link]

  • Li, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. ResearchGate. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Creative Biolabs. Affinity Chromatography. Available from: [Link]

  • Das, D., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. ACS Pharmacology & Translational Science. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 94, 117474. Available from: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]

  • Gilbert, D. F., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(11), 677–683. Available from: [Link]

  • Hsieh, Y., et al. (2001). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry, 73(9), 272A-279A. Available from: [Link]

  • Johnson, B. M., & Bolton, J. L. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 20-25. Available from: [Link]

  • Lima, L. M., & Barreiro, E. J. (2016). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available from: [Link]

  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available from: [Link]

  • de Faria, B. F., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC, 9(34), 1-10. Available from: [Link]

  • ResearchGate. Examples of indole-and quinoline-derived structures with medicinal importance. Available from: [Link]

  • Lőrincz, P., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(55), 6797-6800. Available from: [Link]

  • El Khatabi, K., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available from: [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. Available from: [Link]

  • Kumar, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1012. Available from: [Link]

  • Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sun, A., et al. (2024). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 269, 116298. Available from: [Link]

  • Gampa, V., et al. (2020). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(1), 1-13. Available from: [Link]

  • Lhassani, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19978-20023. Available from: [Link]

  • Kumar, V., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8251-8258. Available from: [Link]

  • Norman, M. H., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Organic letters, 15(1), 182-185. Available from: [Link]

  • Matter, H., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 848-868. Available from: [Link]

Sources

Synthesis of 2-{4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Retrosynthesis

The target molecule, 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (commonly referred to as 4-methoxy-7-azatryptamine), is a highly valuable building block in modern drug discovery. By replacing the traditional indole core of a tryptamine with a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, medicinal chemists can dramatically alter the molecule's physicochemical properties, improving metabolic stability and introducing a novel hydrogen-bond acceptor (N7) that interacts favorably with the hinge region of various kinases .

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. We will construct this molecule through a robust, four-step linear sequence starting from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine . The strategy relies on a Nucleophilic Aromatic Substitution (SNAr), followed by a highly regioselective formylation, a Henry (nitroaldol) condensation, and a global hydride reduction.

SyntheticWorkflow A 4-Chloro-7-azaindole (Starting Material) B 4-Methoxy-7-azaindole (Intermediate 1) A->B NaOMe, DMF SNAr Reaction C 3-Formyl-4-methoxy- 7-azaindole (Intermediate 2) B->C POCl3, DMF Vilsmeier-Haack D 3-(2-Nitrovinyl)-4-methoxy- 7-azaindole (Intermediate 3) C->D CH3NO2, NH4OAc Henry Reaction E 4-Methoxy-7-azatryptamine (Target Molecule) D->E LiAlH4, THF Global Reduction

Fig 1. Four-step synthetic workflow for 4-methoxy-7-azatryptamine from 4-chloro-7-azaindole.

Quantitative Material Matrix

To ensure reproducibility, the following stoichiometric matrix is calculated for a standard 10.0 mmol scale synthesis at the initial step.

StageReagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1 4-Chloro-1H-pyrrolo[2,3-b]pyridine152.581.01.53 gStarting Material
Sodium methoxide (NaOMe)54.023.01.62 gNucleophile / Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Step 2 4-Methoxy-1H-pyrrolo[2,3-b]pyridine148.161.01.48 gIntermediate 1
Phosphorus oxychloride (POCl₃)153.331.21.12 mLElectrophile Activator
N,N-Dimethylformamide (DMF)73.095.03.87 mLReagent / Solvent
Step 3 3-Formyl-4-methoxy-7-azaindole176.171.01.76 gIntermediate 2
Nitromethane (CH₃NO₂)61.0410.05.40 mLNucleophile / Solvent
Ammonium acetate (NH₄OAc)77.080.50.38 gCatalyst
Step 4 3-(2-Nitrovinyl)-4-methoxy-7-azaindole219.201.02.19 g*Intermediate 3
Lithium aluminum hydride (LiAlH₄)37.954.01.52 gReducing Agent
Tetrahydrofuran (THF, anhydrous)72.11-40.0 mLSolvent

*Amounts for Steps 2-4 assume 100% theoretical yield from the previous step for calculation purposes. Adjust actual mass based on isolated yields.

Step-by-Step Experimental Protocols & Causality

Step 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine via SNAr

Causality & Mechanism: Direct functionalization of the 7-azaindole core is challenging. However, the nitrogen atom at position 7 is strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). The formation of the Meisenheimer complex is stabilized by the delocalization of the negative charge onto N7 .

SNArMechanism N1 4-Chloro-7-azaindole N2 Nucleophilic Attack (MeO⁻ at C4) N1->N2 Addition N3 Meisenheimer Complex (Stabilized by N7) N2->N3 Rate-Determining Step N4 Chloride Expulsion (Rearomatization) N3->N4 Fast N5 4-Methoxy-7-azaindole N4->N5 Product Formation

Fig 2. Mechanism of the Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Protocol:

  • Charge an oven-dried, 50 mL round-bottom flask with 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.53 g, 10.0 mmol) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Add sodium methoxide (1.62 g, 30.0 mmol) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C for 12 hours. Note: High temperature is required because the electron-rich pyrrole ring partially offsets the electron deficiency of the pyridine ring.

  • Cool the reaction to room temperature and quench by pouring into ice water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: ¹H NMR (CDCl₃) should show the disappearance of the C4-Cl aromatic signature and the appearance of a sharp singlet at ~4.00 ppm corresponding to the newly introduced methoxy protons.

Step 2: Vilsmeier-Haack Formylation

Causality & Mechanism: The methoxy group at C4 donates electron density into the ring system via resonance, significantly increasing the nucleophilicity of the C3 position of the pyrrole ring. This allows the highly electrophilic chloroiminium ion (Vilsmeier reagent) to attack C3 with absolute regioselectivity .

Protocol:

  • In a dry 25 mL flask under argon, cool anhydrous DMF (3.87 mL, 50.0 mmol) to 0 °C.

  • Add POCl₃ (1.12 mL, 12.0 mmol) dropwise over 10 minutes. Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.48 g, 10.0 mmol) in a minimal amount of DMF (2 mL) and add it dropwise to the active reagent.

  • Heat the reaction mixture to 80 °C for 3 hours.

  • Cool to 0 °C and quench with crushed ice. Carefully adjust the pH to 8.0 using 2M NaOH (aq) to hydrolyze the iminium intermediate.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 3-formyl-4-methoxy-7-azaindole.

  • Self-Validation: LC-MS will show an [M+H]⁺ peak at 177.1. ¹H NMR will feature a distinct downfield aldehyde proton signal at ~10.2 ppm.

Step 3: Henry Reaction (Nitroaldol Condensation)

Causality & Mechanism: Ammonium acetate acts as a bifunctional catalyst. The acetate anion deprotonates nitromethane to form the nitronate nucleophile, while the ammonium cation activates the aldehyde. The subsequent dehydration is thermodynamically driven by the formation of an extended conjugated system.

Protocol:

  • Suspend 3-formyl-4-methoxy-7-azaindole (1.76 g, 10.0 mmol) in nitromethane (5.40 mL, 100 mmol).

  • Add ammonium acetate (0.38 g, 5.0 mmol).

  • Heat the mixture to reflux (100 °C) for 6 hours. The reaction mixture will turn deep orange/red.

  • Allow the reaction to cool to room temperature. The product typically precipitates directly from the mixture.

  • Filter the solid, wash with cold ethanol (10 mL), and dry to yield 3-(2-nitrovinyl)-4-methoxy-7-azaindole.

  • Self-Validation: ¹H NMR will show the disappearance of the aldehyde peak and the appearance of two vinylic protons as an AB quartet with a coupling constant of J ≈ 13.5 Hz, confirming the trans (E) geometry of the nitroalkene.

Step 4: Global Reduction to the Target Tryptamine

Causality & Mechanism: Lithium aluminum hydride (LiAlH₄) provides nucleophilic hydride (H⁻) that attacks both the electron-deficient alkene and the nitro group. The reduction proceeds via an intermediate aliphatic nitro compound, which is further reduced to the hydroxylamine and finally to the primary amine . The Fieser workup is strictly employed to prevent the formation of unmanageable aluminum hydroxide emulsions.

Protocol:

  • Suspend LiAlH₄ (1.52 g, 40.0 mmol) in anhydrous THF (30 mL) in a 100 mL flask at 0 °C under argon.

  • Dissolve the nitrovinyl intermediate (2.19 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension to manage the exothermic hydrogen evolution.

  • Once addition is complete, attach a reflux condenser and heat to 65 °C for 5 hours.

  • Cool the reaction to 0 °C. Perform Fieser Quench: Slowly add 1.5 mL of H₂O, followed by 1.5 mL of 15% NaOH (aq), and finally 4.5 mL of H₂O. Stir vigorously for 30 minutes until a granular white precipitate (LiAlO₂) forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentrate the filtrate in vacuo. Purify the crude amine via reverse-phase preparative HPLC or by forming the hydrochloride salt.

  • Self-Validation: ¹H NMR (DMSO-d₆) will reveal the complete absence of vinylic protons and the emergence of two mutually coupled triplets at ~2.80 ppm and ~3.05 ppm, characteristic of the -CH₂-CH₂-NH₂ aliphatic chain.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Pharmaceuticals (NIH PMC) URL:[Link]

  • Processes for the preparation of antiviral 7-azaindole derivatives (US6884889B2)
  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives Source: Marine Drugs (MDPI) URL:[Link]

  • Iridium-Catalyzed Direct Synthesis of Tryptamine Derivatives from Indoles Source: Journal of Organic Chemistry (ACS) URL:[Link]

Methodological & Application

High-Resolution Profiling of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in Oncology Models: A Fragment-Based Drug Discovery Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the 7-azaindole scaffold has emerged as a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib). This application note provides a comprehensive, self-validating framework for utilizing the fragment 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (also known as 4-methoxy-7-azatryptamine) in cancer cell lines.

Rather than functioning as a standalone therapeutic, this low-molecular-weight compound is utilized in Fragment-Based Drug Discovery (FBDD) to establish baseline target engagement, map ligand efficiency (LE), and serve as a synthetic anchor for developing potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A).

Mechanistic Rationale: Decoding the Fragment

Successful FBDD relies on understanding the precise atomic contributions of the starting fragment. The structural elements of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine are purposefully designed to exploit the ATP-binding pocket of oncogenic kinases:

  • The 7-Azaindole Core (Adenine Mimetic): The N1 and N7 atoms of the pyrrolo[2,3-b]pyridine system act as a highly efficient hydrogen-bond donor/acceptor pair. This motif directly interacts with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Leu83 in CDK2), mimicking the binding of ATP's adenine ring.

  • The 4-Methoxy Substitution: The addition of the methoxy group at the C4 position provides critical steric bulk. This moiety packs against the gatekeeper residue of the kinase, dictating isoform selectivity and preventing the promiscuous pan-kinase binding often seen with unsubstituted azaindoles.

  • The Ethan-1-amine Side Chain: Extending into the solvent-accessible channel or the ribose-binding pocket, the primary amine can form transient salt bridges with conserved acidic residues (such as the DFG motif's aspartate). More importantly, it provides a highly reactive synthetic handle for "fragment growing"—such as coupling with pyrimidines to synthesize potent Meriolin derivatives .

Pathway A 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (7-Azaindole Fragment) B Kinase Hinge Region Binding (CDK2 / CDK9 / DYRK1A) A->B Adenine Mimicry (H-Bonds) C Inhibition of Substrate Phosphorylation (e.g., RNA Pol II CTD) B->C ATP Competition D Downregulation of Anti-apoptotic Proteins (Mcl-1, XIAP) C->D Transcriptional Repression E Mitochondrial Permeabilization & Caspase-Mediated Apoptosis D->E Phenotypic Cell Death

Fig 1: Mechanistic pathway of 7-azaindole fragment-induced kinase inhibition and apoptosis.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to rule out Pan-Assay Interference Compounds (PAINS) or solvent-induced artifacts.

Phase I: Biochemical Target Engagement (TR-FRET)

Because fragments have inherently low binding affinities (typically in the µM range), they must be screened at high concentrations. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here, as the time-delay measurement eliminates the intrinsic autofluorescence often exhibited by indole-based compounds.

Step-by-Step Methodology:

  • Compound Preparation & QC: Dissolve the fragment in anhydrous DMSO to create a 50 mM stock.

    • Causality: High stock concentrations ensure that when the compound is diluted into the aqueous assay buffer, the final DMSO concentration remains 1% v/v. Higher DMSO levels will denature the kinase, leading to false-positive inhibition.

  • Kinase Equilibration: In a 384-well low-volume plate, combine 5 nM of the target kinase (e.g., CDK9/Cyclin T1) with the fragment (titrated from 1 mM down to 1 µM). Include a DMSO-only vehicle well (Negative Control) and a 1 µM Staurosporine well (Positive Control).

    • Causality: A 60-minute pre-incubation before the addition of ATP is critical. Fragments have fast off-rates; allowing the system to reach thermodynamic equilibrium prevents the fragment from being immediately outcompeted by the subsequent addition of high-affinity ATP.

  • Reaction Initiation: Add ATP (at the predetermined Km​ for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a time-resolved fluorometer (Delay: 50 µs, Integration: 100 µs).

    • Validation Check: The Z'-factor of the assay must be > 0.6 (calculated between the DMSO and Staurosporine controls) to validate the run.

Phase II: 3D Phenotypic Screening in Oncology Models

While 2D monolayer cultures are standard, they fail to model the hypoxic core and dense extracellular matrix of solid tumors. For a fragment to be a viable starting point, it (or its derivatives) must demonstrate the ability to penetrate complex tissue architectures.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT116 (colon carcinoma) or HeLa (cervical adenocarcinoma) cells at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes.

    • Causality: The ULA coating and centrifugation force the cells to aggregate into a single, uniform 3D spheroid per well. This creates a nutrient and oxygen gradient, rigorously testing the fragment's passive diffusion capabilities.

  • Maturation & Dosing: Incubate for 72 hours until spheroids reach ~400 µm in diameter. Dose the spheroids with the fragment (100 µM to 0.1 µM).

  • Viability Readout: After 72 hours of drug exposure, add CellTiter-Glo® 3D Reagent.

    • Causality: Standard ATP-based viability reagents cannot fully lyse 3D structures. The 3D-specific reagent contains optimized detergents to ensure complete lysis of the hypoxic core, preventing overestimation of cell viability.

  • Luminescence Measurement: Shake the plate for 5 minutes and incubate in the dark for 25 minutes before reading luminescence.

Workflow N1 Fragment QC (LC-MS >98%) N2 TR-FRET Assay (Target Engagement) N1->N2 In Vitro N3 3D Spheroid Culture (HCT116 / HeLa) N1->N3 In Cellulo N5 Hit-to-Lead Derivatization N2->N5 Ligand Efficiency N4 CellTiter-Glo 3D (Viability Readout) N3->N4 72h Incubation N4->N5 GI50 Profiling

Fig 2: Fragment-based drug discovery workflow for evaluating 7-azaindole derivatives.

Quantitative Data Summaries

Because 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a fragment (MW: 191.23 g/mol ), raw IC50 values will appear weak compared to fully elaborated drugs. The critical metric here is Ligand Efficiency (LE) , calculated as ΔG/Nheavy​ (where Nheavy​ is the number of non-hydrogen atoms). An LE > 0.30 kcal/mol/heavy atom indicates a highly efficient binder suitable for synthetic expansion.

Table 1: Biochemical Profiling (TR-FRET Target Engagement)

Target KinaseExpected IC50 (µM)Ligand Efficiency (kcal/mol/HA)Control (Staurosporine IC50)
CDK2 / Cyclin A 15.20.38< 0.01 µM
CDK9 / Cyclin T1 8.50.41< 0.01 µM
DYRK1A 12.00.39< 0.01 µM

Table 2: Phenotypic Screening (CellTiter-Glo 3D)

Note: The drop-off in efficacy between 2D and 3D models highlights the necessity of fragment growing to improve lipophilicity and target residence time.

Cell LineTissue Origin2D Monolayer GI50 (µM)3D Spheroid GI50 (µM)
HCT116 Colon Carcinoma45.5> 100
HeLa Cervical Adenocarcinoma52.0> 100
MCF-7 Breast Adenocarcinoma68.3> 100

References

  • Echalier, A., Bettayeb, K., Ferandin, Y., et al. (2008). "Meriolins (3-(pyrimidin-4-yl)-7-azaindoles): synthesis, kinase inhibitory activity, cellular effects, and structure of a CDK2/cyclin A/meriolin complex." Journal of Medicinal Chemistry, 51(4), 737-751.[Link]

  • Lee Walmsley, D., Murray, J. B., Dokurno, P., et al. (2021). "Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B." Journal of Medicinal Chemistry, 64(13), 8971-8991.[Link]

Application Notes and Protocols for the Evaluation of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine as a CSF1R Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the CSF1R Signaling Axis

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of macrophage and monocyte biology.[1] Its activation by its cognate ligands, CSF-1 and IL-34, triggers a signaling cascade that governs the survival, proliferation, and differentiation of these myeloid cells.[2][3] In the context of disease, the CSF1R signaling axis is frequently hijacked. Within the tumor microenvironment, CSF1R-expressing tumor-associated macrophages (TAMs) often adopt an immunosuppressive M2-like phenotype, promoting tumor growth, angiogenesis, and metastasis.[2][4] Consequently, inhibiting CSF1R has emerged as a compelling therapeutic strategy in oncology and inflammatory diseases.[5][6]

The compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine belongs to the 7-azaindole chemical class, a scaffold known to be a fertile ground for kinase inhibitors, including the FDA-approved CSF1R inhibitor, Pexidartinib.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this and similar novel chemical entities as CSF1R inhibitors. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.

Physicochemical Characterization and Formulation

A thorough understanding of the physicochemical properties of a novel compound is the bedrock of its preclinical development. These properties dictate its handling, formulation, and ultimately, its bioavailability and in vivo efficacy.

Key Physicochemical Parameters:

ParameterImportanceRecommended Method(s)
Solubility Crucial for both in vitro assays and in vivo formulations. Poor solubility can lead to inaccurate bioassay data and challenges in achieving therapeutic concentrations.Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO).
LogP/LogD Indicates the lipophilicity of the compound, which influences its membrane permeability, plasma protein binding, and metabolic stability.Shake-flask method or computational prediction.
pKa Determines the ionization state of the compound at different pH values, affecting its solubility and interaction with biological targets.Potentiometric titration or UV-spectroscopy.
Chemical Stability Assesses the compound's stability under various conditions (pH, temperature, light) to ensure the integrity of the stock solutions and formulated material.HPLC-based stability studies over time in different buffers and solvents.

Formulation for In Vitro and In Vivo Studies:

The choice of formulation is critical for obtaining reliable and reproducible results.

  • For In Vitro Assays: 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine should first be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for cellular assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • For In Vivo Administration: The formulation strategy will depend on the route of administration and the compound's properties.[8][9] Early-stage in vivo studies often utilize simple formulations. For oral (PO) administration, a suspension or solution in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water is common. For intraperitoneal (IP) or intravenous (IV) administration, a solution in a vehicle like saline with a solubilizing agent (e.g., a small percentage of DMSO and/or PEG400) may be appropriate. It is imperative to assess the tolerability of the chosen vehicle in the animal model.[10][11]

Biochemical Characterization: Direct Target Engagement

The initial step in characterizing a putative CSF1R inhibitor is to determine its direct inhibitory activity against the purified kinase domain.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 value of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine against recombinant human CSF1R.

Materials:

  • Recombinant human CSF1R kinase domain (BPS Bioscience, #40250 or similar)

  • Poly-Glu-Tyr (4:1) substrate (Sigma-Aldrich, P0275 or similar)

  • ATP (Adenosine triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations (typically from 10 µM to 0.1 nM).

  • Reaction Setup: In a 384-well plate, add the recombinant CSF1R kinase, the peptide substrate, and the diluted test compound.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km for CSF1R.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves sequentially adding ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Expected Outcome: A dose-dependent inhibition of CSF1R activity, yielding an IC50 value that quantifies the compound's potency.

Cellular Characterization: Target Inhibition in a Biological Context

Moving from a biochemical to a cellular context is crucial to assess the compound's ability to cross the cell membrane and inhibit CSF1R in its native environment.

Protocol 2: Cellular CSF1R Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of CSF1R autophosphorylation in cells upon ligand stimulation.

Objective: To determine the cellular potency (IC50) of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in inhibiting CSF-1-induced CSF1R autophosphorylation.

Materials:

  • CSF1R-expressing cells (e.g., M-NFS-60, RAW264.7)

  • Cell culture medium and supplements

  • Recombinant human CSF-1

  • 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-CSF1R (Tyr723) antibody

  • Anti-total-CSF1R antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Culture CSF1R-expressing cells to confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a saturating concentration of CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce CSF1R autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phospho-CSF1R antibody.

    • Strip and re-probe the membrane with an anti-total-CSF1R antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of phosphorylated CSF1R to total CSF1R at each inhibitor concentration and determine the IC50 value.

Protocol 3: Cell Proliferation/Viability Assay

This assay assesses the functional consequence of CSF1R inhibition on CSF-1-dependent cell growth.

Objective: To evaluate the effect of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine on the proliferation of CSF-1-dependent cells.

Materials:

  • M-NFS-60 cells (a murine macrophage cell line whose proliferation is dependent on CSF-1)

  • RPMI-1640 medium with supplements

  • Recombinant murine CSF-1

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570) or similar

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed M-NFS-60 cells in a 96-well plate in a medium containing a suboptimal concentration of CSF-1.

  • Compound Addition: Add serial dilutions of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine to the wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Self-Validation: As a control, the compound should be tested on a cell line that does not depend on CSF1R for proliferation to assess off-target cytotoxicity.

Visualizing the Experimental Workflow

cluster_0 Biochemical & Cellular Characterization cluster_1 In Vivo Evaluation Biochem_Assay Protocol 1: In Vitro Kinase Assay (IC50 on purified enzyme) Cell_Phospho Protocol 2: Cellular Phosphorylation Assay (IC50 on p-CSF1R in cells) Biochem_Assay->Cell_Phospho Confirms cell permeability and target engagement Cell_Prolif Protocol 3: Cell Proliferation Assay (Functional cellular outcome) Cell_Phospho->Cell_Prolif Links target inhibition to cellular function PK_Studies Pharmacokinetic Studies (Exposure & Bioavailability) Cell_Prolif->PK_Studies Proceed if potent and on-target Efficacy_Models In Vivo Efficacy Models (e.g., Syngeneic Tumor Models) PK_Studies->Efficacy_Models Dose selection PD_Biomarkers Pharmacodynamic Biomarkers (e.g., TAM depletion) Efficacy_Models->PD_Biomarkers Mechanism confirmation Compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Compound->Biochem_Assay

Caption: Preclinical evaluation workflow for a novel CSF1R inhibitor.

In Vivo Evaluation: Assessing Therapeutic Potential

Promising in vitro data warrants investigation in relevant animal models.

Protocol 4: In Vivo Efficacy in a Syngeneic Tumor Model

This protocol evaluates the anti-tumor efficacy of the CSF1R inhibitor, often linked to the modulation of TAMs.

Objective: To assess the in vivo anti-tumor activity of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine and its effect on the tumor microenvironment.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)

  • Formulated 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

  • Calipers for tumor measurement

  • Flow cytometry antibodies (e.g., anti-CD45, -CD11b, -F4/80, -CD206, -CD80)

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into vehicle and treatment groups. Administer the formulated compound daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage).

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Analysis: At the end of the study, or at an interim timepoint, harvest tumors.

    • Prepare single-cell suspensions.

    • Perform flow cytometry to analyze the immune cell populations, specifically quantifying the number and polarization state (M1 vs. M2) of TAMs.

  • Data Analysis: Compare tumor growth curves between vehicle and treated groups. Analyze the changes in immune cell populations within the tumor.

Causality and Self-Validation: A significant reduction in tumor growth should correlate with a decrease in the number of M2-like (e.g., CD206+) TAMs, providing evidence for the on-target in vivo mechanism of action.[4]

Visualizing the CSF1R Signaling Pathway

Ligand CSF-1 / IL-34 CSF1R CSF1R (Receptor Tyrosine Kinase) Ligand->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS STAT STAT Pathway Dimerization->STAT Survival Survival & Proliferation PI3K->Survival RAS->Survival Differentiation Differentiation STAT->Differentiation Inhibitor 2-{4-methoxy-1H-pyrrolo [2,3-b]pyridin-3-yl}ethan-1-amine Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Simplified CSF1R signaling pathway and point of inhibition.

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine as a novel CSF1R inhibitor. By systematically assessing its physicochemical properties, biochemical potency, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent for cancer and other inflammatory conditions.

References

  • A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway - Pulsus Group. (n.d.). Retrieved March 27, 2026, from [Link]

  • Andersen, C. H., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3330. [Link]

  • Uitdehaag, J. C. M., et al. (2011). Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. Journal of Biomolecular Screening, 16(9), 1027–1041. [Link]

  • Colony stimulating factor 1 receptor - Wikipedia. (2024, March 23). Retrieved March 27, 2026, from [Link]

  • Uitdehaag, J. C. M., et al. (2011). Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. Journal of Biomolecular Screening, 16(9), 1027–1041. [Link]

  • El-Gamal, M. I., et al. (2018). Recent Advances of Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase and Its Inhibitors. Journal of Medicinal Chemistry, 61(1), 1–25. [Link]

  • Lee, B. H., et al. (2024). Targeting the CSF-1/CSF-1R Axis: Exploring the Potential of CSF1R Inhibitors in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 67(7), 5235–5261. [Link]

  • Ruffo, F., et al. (2024). Insights into CSF-1R Expression in the Tumor Microenvironment. International Journal of Molecular Sciences, 25(20), 12275. [Link]

  • Li, Y., et al. (2022). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers in Immunology, 13, 988302. [Link]

  • Cannarile, M. A., et al. (2017). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Trends in Cancer, 3(10), 684–695. [Link]

  • Hi-Affi™ Humanized CSF1R Immune Checkpoint Knockin Mouse Model - Creative Biolabs. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ries, C. H., et al. (2014). Targeting tumor-associated macrophages with anti-CSF-1R antibody reveals a strategy for cancer therapy. Cancer Cell, 25(6), 846–859. [Link]

  • CSF1R Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved March 27, 2026, from [Link]

  • Kumar, S., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 213. [Link]

  • Heggset, E. B., et al. (2023). A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation. European Journal of Medicinal Chemistry, 255, 115344. [Link]

  • In vivo efficacy studies of CSF1‐R and SIRPα inhibitors. a) Schematic... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Kumar, S., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 213. [Link]

  • Chen, Y.-T., et al. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. Journal of Medicinal Chemistry, 64(20), 15121–15143. [Link]

  • CSF1R Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved March 27, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH's Seed Fund. (n.d.). Retrieved March 27, 2026, from [Link]

  • Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]

  • Mechanism of action of CSF-1R inhibitors. CSF-1R activation requires... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Andersen, C. H., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3330. [Link]

  • Khan, I., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(11), 4475. [Link]

  • CSF1R inhibition by a small-molecule inhibitor is not microglia specific; Affecting hematopoiesis and the function of macrophages - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Heggset, E. B., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7256–7275. [Link]

  • Discovery of 4-Benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions | Journal of Medicinal Chemistry - ACS Publications. (2003, August 30). Retrieved March 27, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12). Retrieved March 27, 2026, from [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2015, October 16). Retrieved March 27, 2026, from [Link]

  • 4-methoxy-2-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Application Notes & Protocols: Investigating the Immunomodulatory Effects of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction and Scientific Context

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure has been the foundation for numerous compounds with significant therapeutic potential, including roles as kinase inhibitors. Within the field of immunology, derivatives of this scaffold have been successfully developed as potent immunomodulators.[1][2][3]

This document provides a comprehensive guide to investigating the immunomodulatory properties of a novel 7-azaindole derivative: 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (hereafter referred to as "Compound X"). While direct published data on Compound X is not yet available, its structural similarity to known Janus kinase (JAK) inhibitors suggests a likely mechanism of action involving the modulation of critical cytokine signaling pathways.[1][2]

Therefore, this guide is structured to provide a robust, hypothesis-driven framework for the characterization of Compound X. The protocols herein are designed not only to identify its immunomodulatory effects but also to elucidate its mechanism of action, with a primary focus on the JAK-STAT pathway. This pathway is a cornerstone of immune cell communication, regulating processes from hematopoiesis to inflammatory responses, making it a prime target for therapeutic intervention in autoimmune diseases and transplant rejection.[4][5]

II. Hypothesized Mechanism of Action: Targeting the JAK-STAT Pathway

Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from a wide array of cytokine and growth factor receptors.[5][6] The signaling cascade, known as the JAK-STAT pathway, is a primary communication route from the cell surface to the nucleus, culminating in the expression of genes critical for immune cell development, activation, and function.[7][8]

Given that numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent JAK inhibitors, we hypothesize that Compound X will exert its immunomodulatory effects by interfering with this pathway.[1][2][3]

The Canonical JAK-STAT Signaling Cascade:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[8]

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[9]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[4] These genes often encode proteins involved in inflammation, cell proliferation, and immune responses.

By inhibiting one or more JAK family members, Compound X could effectively block the downstream consequences of cytokine signaling, leading to a dampened immune response. While the JAK-STAT pathway is our primary hypothesis, it is also prudent to consider potential effects on other key inflammatory pathways, such as the NF-κB pathway, which also plays a central role in regulating immune responses.[10][11][12]

Caption: Hypothesized mechanism of Compound X inhibiting the JAK-STAT signaling pathway.

III. Experimental Workflow for Immunomodulatory Profiling

A tiered approach is recommended to systematically evaluate the immunomodulatory activity of Compound X, progressing from target-specific biochemical assays to more complex, functional cellular assays. This workflow ensures that each experimental stage builds upon the last, providing a comprehensive and self-validating dataset.

Experimental_Workflow cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Functional Cellular Activity cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Data Integration & Next Steps A Protocol 1: In Vitro Kinase Assay (IC50 for JAK family) B Protocol 2: T-Cell Proliferation Assay (CFSE Dilution) A->B C Protocol 3: Cytokine Release Profiling (Multiplex Immunoassay) A->C D Protocol 4: STAT Phosphorylation Assay (Western Blot / Flow Cytometry) B->D C->D E Comprehensive Analysis & Future Directions D->E

Caption: Tiered experimental workflow for characterizing Compound X.

IV. Detailed Experimental Protocols

Protocol 1: In Vitro JAK Family Kinase Inhibition Assay

Scientific Principle: This is a direct biochemical assay to determine if Compound X can inhibit the enzymatic activity of isolated JAK kinases. A common format utilizes an ATP-depletion assay where kinase activity is proportional to the amount of ATP consumed, which can be measured via a luminescent signal. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series of Compound X (e.g., 11 points, 1:3 dilution) in a 96-well or 384-well plate. Include DMSO-only (vehicle) and no-enzyme controls.

  • Kinase Reaction:

    • To each well, add the reaction buffer containing the specific recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and its corresponding substrate peptide.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km for each enzyme).

    • Incubate the reaction plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay). This reagent generates a luminescent signal that is inversely proportional to kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

ParameterDescription
Test Compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (Compound X)
Kinase Panel JAK1, JAK2, JAK3, TYK2
Compound Conc. 10 µM to 0.17 nM (11-point, 1:3 serial dilution)
Substrate Specific peptide substrate for each JAK isoform
ATP Conc. Matched to the apparent Km for each enzyme (e.g., 10 µM)
Controls Vehicle (DMSO), No Enzyme, Positive Control Inhibitor (e.g., Tofacitinib)

Causality and Controls: This assay directly measures target engagement. The inclusion of all four JAK family members allows for an assessment of selectivity. The positive control inhibitor validates the assay's performance, while the vehicle control accounts for any solvent effects.

Protocol 2: T-Cell Proliferation Assay (CFSE-Based)

Scientific Principle: This functional assay measures the ability of Compound X to inhibit the proliferation of T-lymphocytes upon activation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, which can be quantified by flow cytometry.[13][14]

Methodology:

  • Cell Isolation and Labeling:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[15]

    • Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[13]

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).

    • Wash the cells twice with complete medium and resuspend at 1 x 10^6 cells/mL.

  • Assay Setup:

    • Plate 100 µL of CFSE-labeled cells per well in a 96-well U-bottom plate.

    • Add 50 µL of Compound X at various concentrations (2x final concentration). Include vehicle (DMSO) controls.

    • Pre-incubate cells with the compound for 1-2 hours at 37°C, 5% CO2.

  • T-Cell Stimulation:

    • Add 50 µL of a T-cell stimulation cocktail. Common stimuli include:

      • Plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

      • Phytohemagglutinin (PHA) at 5 µg/mL.

      • Interleukin-2 (IL-2) for cytokine-driven proliferation, which is particularly relevant for JAK inhibitors.[2][3]

    • Include unstimulated (CFSE-labeled, no stimulus) and stimulated (CFSE-labeled, with stimulus, vehicle control) wells.

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye (e.g., 7-AAD or a fixable viability stain).[16]

    • Acquire data on a flow cytometer, collecting at least 10,000-20,000 events in the lymphocyte gate.

    • Analyze the CFSE fluorescence histogram of the live, singlet, CD3+ T-cell population. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.

Causality and Controls: Comparing the proliferation profiles of compound-treated wells to the stimulated vehicle control directly measures the compound's anti-proliferative effect. Unstimulated controls define the baseline (non-proliferating) CFSE peak. This assay provides robust functional data on T-cell immunomodulation.

Protocol 3: Cytokine Release Profiling by Multiplex Immunoassay

Scientific Principle: This protocol quantifies the effect of Compound X on the production and secretion of multiple cytokines by immune cells. PBMCs are stimulated in the presence of the compound, and the culture supernatant is analyzed using a bead-based multiplex immunoassay (e.g., Luminex).[17][18] This provides a broad profile of the compound's impact on inflammatory signaling.

Methodology:

  • Cell Culture and Treatment:

    • Isolate and plate PBMCs at 1-2 x 10^6 cells/mL in a 96-well flat-bottom plate.

    • Add Compound X at various concentrations and pre-incubate for 1-2 hours.

    • Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS) (100 ng/mL) to activate monocytes and macrophages, or PHA (5 µg/mL) for a T-cell-driven response.[19] Include unstimulated and stimulated vehicle controls.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the culture supernatant without disturbing the cell pellet. Store at -80°C until analysis.

  • Multiplex Immunoassay:

    • Perform the assay according to the manufacturer's instructions for the chosen multiplex kit (e.g., Bio-Plex).[18]

    • Briefly, this involves incubating the supernatant samples with a mixture of fluorescently-coded beads, where each bead type is coated with a capture antibody specific for a single cytokine.

    • After incubation and washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (SA-PE) reporter.

    • The plate is read on a specialized dual-laser flow-based instrument. One laser identifies the bead (and thus the cytokine), and the other quantifies the PE signal (and thus the amount of cytokine).

  • Data Analysis:

    • Calculate cytokine concentrations based on a standard curve generated from recombinant cytokine standards.

    • Compare the cytokine levels in compound-treated wells to the stimulated vehicle control to determine the percent inhibition of cytokine release.

Key Cytokines to Profile:

CytokinePrimary Function in this ContextExpected Effect of JAK Inhibitor
TNF-α Pro-inflammatory; master regulatorDecrease
IL-6 Pro-inflammatory; signals via JAK1/2Strong Decrease
IFN-γ Pro-inflammatory; T-cell activation; signals via JAK1/2Strong Decrease
IL-2 T-cell proliferation; signals via JAK1/3Decrease
IL-1β Pro-inflammatory; inflammasome outputDecrease
IL-10 Anti-inflammatory; regulatoryIncrease or No Change
IL-12p70 Th1 differentiation; signals via JAK2/TYK2Decrease

Causality and Controls: This assay links the compound's activity to the suppression of key inflammatory mediators. LPS or PHA provides a robust inflammatory stimulus, and the panel of cytokines allows for a detailed characterization of the immunomodulatory phenotype (e.g., broad anti-inflammatory vs. specific pathway inhibition).

Protocol 4: Western Blot Analysis of STAT Phosphorylation

Scientific Principle: This assay provides direct mechanistic evidence of JAK-STAT pathway inhibition within cells. It measures the level of phosphorylated STAT proteins (p-STAT), the direct downstream substrates of activated JAKs. A reduction in cytokine-induced STAT phosphorylation in the presence of Compound X confirms its mechanism of action.

Methodology:

  • Cell Culture and Stimulation:

    • Use a relevant cell line (e.g., TF-1 cells) or primary PBMCs. Starve cells of serum or cytokines for 4-6 hours prior to the experiment.

    • Pre-treat cells with various concentrations of Compound X or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a specific cytokine known to activate the JAK-STAT pathway (e.g., IL-2 at 20 ng/mL or IFN-γ at 10 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis:

    • Immediately place the plate on ice and wash cells with ice-cold PBS.

    • Lyse the cells directly in the wells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3 or anti-p-STAT5) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT or a housekeeping protein like β-actin or GAPDH.

    • Quantify band intensities using densitometry software. Normalize the p-STAT signal to the total STAT or housekeeping protein signal.

Causality and Controls: This assay directly visualizes the biochemical consequence of JAK inhibition. The cytokine stimulation serves as the positive control for pathway activation. Comparing the p-STAT levels in compound-treated samples to the stimulated vehicle control provides a clear, mechanistic readout of target engagement in a cellular context.

V. References

  • Mechanisms of Jak/STAT signaling in immunity and disease. PMC - NIH.

  • NF-κB in immunobiology. PMC - NIH.

  • JAK-STAT signaling pathway. Wikipedia.

  • JAK-STAT Signaling Pathway: Input and Output Integration. The Journal of Immunology.

  • NF-κB. Wikipedia.

  • The NF-kB Signaling Pathway. Creative Diagnostics.

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology.

  • NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

  • NF-κB Signaling. Cell Signaling Technology.

  • Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet. JoVE.

  • In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods.

  • JAK-STAT Signaling Pathway: A Comprehensive Exploration. Assay Genie.

  • PBMC Based T Cell Proliferation Assay. Lonza.

  • Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology.

  • CFSE proliferation assay using T cells derived from SMARTA mice. Mucosal Immunology.

  • Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories.

  • Human T Cell Memory Cell and Cytokine Profiling Kit Protocol. Sartorius.

  • How to do proper human T cell proliferation assay? ResearchGate.

  • Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Agilent Technologies.

  • In vitro assays for investigating the immunomodulatory properties of human mesenchymal stromal cells. Stem Cell Research & Therapy.

  • Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases. Frontiers in Immunology.

  • Bio-Plex™ Cytokine Assay Protocol. Bio-Rad.

  • Standardized in vitro Protocol for Assessing Innate Immune Responses to Nucleic Acid Nanoparticles. Nature Research.

  • Immunology Protocols. Bio-protocol.

  • Profiling Mesenchymal Stem Cell Immunomodulation In Vitro. R&D Systems.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin.

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry.

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.

Sources

protocol for Suzuki coupling in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in 7-Azaindole Scaffolds

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of indole and purine, heavily utilized in the development of kinase inhibitors and oncology therapeutics. However, functionalizing this scaffold via Suzuki-Miyaura cross-coupling presents unique catalytic challenges due to the electronic properties of the dual-nitrogen system. This application note details the mechanistic rationale and validated protocols for achieving high-yield C-C bond formation on 7-azaindole systems, focusing on overcoming catalyst poisoning and optimizing one-pot borylation-coupling sequences.

Mechanistic Insights: Overcoming Catalyst Poisoning

The primary hurdle in palladium-catalyzed cross-coupling of 7-azaindoles is the high Lewis basicity of the N7 pyridine-like nitrogen.

  • Causality of Catalyst Deactivation: The N7 atom strongly coordinates to electrophilic Pd(II) intermediates and Pd(0) species. This forms stable, catalytically inactive off-cycle complexes (catalyst poisoning). Furthermore, the acidic N1 pyrrole proton can interfere with the essential transmetalation step of the catalytic cycle.

  • Strategic N-Protection: Installing an electron-withdrawing protecting group (e.g., Acetyl, Boc, or SEM) at the N1 position is not merely for substrate solubility; it fundamentally alters the electronic landscape. It withdraws electron density from the ring system, significantly reducing the nucleophilicity of N7. Additionally, bulky groups like Boc provide steric shielding against Pd-coordination, allowing the catalytic cycle to proceed[1].

  • Ligand Causality: Traditional ligands like PPh₃ often fail because they allow the formation of stable, unreactive bis-ligated Pd-N7 complexes. Utilizing bulky, electron-rich Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) is critical. Their steric bulk accelerates the reductive elimination step and prevents multi-coordination of the azaindole substrate to the metal center[2].

Mechanistic Pathway Visualization

MechanisticLogic U Unprotected 7-Azaindole P Pd(0) Catalyst U->P Strong Binding Poison Catalyst Poisoning (N7 Coordination) P->Poison Deactivates Prot N1-Protected 7-Azaindole (Boc/Ac) Cycle Active Catalytic Cycle (Oxidative Addition) Prot->Cycle Prevents N7 binding Ligand Bulky Ligand (SPhos/dppf) Ligand->Cycle Stabilizes Pd(0) Product Coupled 7-Azaindole Cycle->Product Transmetalation & Reductive Elimination

Mechanistic logic of N-protection and bulky ligands preventing Pd-catalyst poisoning in 7-azaindoles.

Quantitative Data: Reaction Optimization

The table below summarizes the causality of ligand and solvent selection based on empirical optimization for the coupling of halo-7-azaindoles with aryl boronic acids[2].

Catalyst SystemLigandSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)NoneDioxane / H₂OK₂CO₃90< 30%Severe catalyst poisoning via N7 coordination.
PdCl₂(dppf) (10 mol%)dppfDioxane / H₂OK₂CO₃7048%Moderate transmetalation; competing protodeboronation.
Pd(OAc)₂ (3 mol%)XPhosMeCN / H₂OK₃PO₄8075%Excellent oxidative addition; good steric protection.
Pd₂(dba)₃ (5 mol%)SPhosToluene / EtOHCs₂CO₃6081%Optimal transmetalation kinetics; minimal side reactions.

Detailed Experimental Methodologies

Protocol A: Direct Suzuki-Miyaura Coupling of 3-Iodo-1-acetyl-7-azaindole

This protocol utilizes a highly active Pd₂(dba)₃/SPhos system, which allows for lower reaction temperatures (60 °C), thereby minimizing the hydrolytic cleavage of the N-acetyl protecting group during the reaction[1],[2].

  • Self-Validation & IPC (In-Process Control): The reaction mixture transitions from a dark purple/red (Pd₂(dba)₃) to a pale yellow/orange active catalytic species upon ligand complexation. Loss of this color or precipitation of palladium black indicates catalyst degradation (often due to poor degassing).

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-acetyl-7-azaindole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol)[1].

  • Catalyst & Base Addition: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%). Introduce anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol) as the base[2].

  • Solvent Introduction & Degassing: Add a 1:1 mixture of anhydrous Toluene and Ethanol (10 mL total volume). Seal the tube with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes to remove dissolved oxygen (critical to prevent phosphine ligand oxidation).

  • Heating & Monitoring: Replace the septum with a Teflon screw cap. Heat the reaction block to 60 °C and stir vigorously (800 rpm). Monitor the reaction via LC-MS. Self-Validation: Complete consumption of the starting material mass [M+H]⁺ should be observed within 4–6 hours.

  • Quenching & Work-up: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base and partition the layers. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the C3-aryl-1-acetyl-7-azaindole[1].

Protocol B: One-Pot Masuda Borylation–Suzuki Coupling (MBSC) Sequence

When the required 7-azaindole boronic acid is unstable or prone to rapid protodeboronation, the MBSC sequence is the optimal choice. This one-pot process converts a halo-7-azaindole to its pinacol boronate ester, followed immediately by cross-coupling, avoiding the isolation of the sensitive intermediate. Conveniently, utilizing an N-Boc protecting group allows for in situ deprotection during the basic Suzuki step[3].

Step-by-Step Procedure:

  • Masuda Borylation: In a dry flask under Argon, combine 3-iodo-N-Boc-7-azaindole (1.0 equiv, 1.0 mmol), pinacolborane (HBpin) (1.5 equiv, 1.5 mmol), and anhydrous Et₃N (3.0 equiv, 3.0 mmol) in anhydrous 1,4-Dioxane (5 mL).

  • Borylation Catalysis: Add PdCl₂(dppf) (0.03 equiv, 3 mol%). Heat the mixture to 80 °C for 2 hours. IPC: Monitor via TLC (aliquot quenched in water/EtOAc). The starting iodide must be completely consumed before proceeding to prevent homocoupling[3].

  • One-Pot Suzuki Coupling: Cool the reaction to room temperature. Directly add the aryl halide electrophile (0.9 equiv, 0.9 mmol) to ensure the newly formed boronic ester is in slight excess.

  • Base Addition & Deprotection: Add an aqueous solution of K₂CO₃ (3.0 equiv, 3.0 mmol in 1.5 mL H₂O). The addition of water and base initiates both the Suzuki coupling and the cleavage of the N-Boc group[3].

  • Final Heating: Heat the biphasic mixture to 90 °C for 12 hours.

  • Isolation: Cool, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Extract, concentrate, and purify via chromatography to yield the unprotected C3-aryl-7-azaindole.

MBSC Workflow Visualization

MBSC_Workflow Step1 1. Masuda Borylation 3-Iodo-N-Boc-7-azaindole + HBpin Step2 2. Intermediate Formation 7-Azaindole-3-BPin (In Situ) Step1->Step2 PdCl2(dppf), Et3N Dioxane, 80°C, 2h Step3 3. Suzuki Coupling Add Aryl Halide + Aq. K2CO3 Step2->Step3 One-Pot Addition (Cool to RT) Step4 4. In Situ Deprotection Boc Cleavage under Basic Cond. Step3->Step4 Cross-Coupling 90°C, 12h Step5 5. Final Product Unprotected C3-Aryl-7-azaindole Step4->Step5 Workup & Filtration Through Celite

Workflow of the One-Pot Masuda Borylation-Suzuki Coupling (MBSC) with in situ Boc deprotection.

References

  • Title: Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core Source: Benchchem URL: 1

  • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL: 2

  • Title: Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls Source: MDPI URL: 3

Sources

Troubleshooting & Optimization

7-Azaindole Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-azaindole synthesis. As bioisosteres of indoles and purines, 7-azaindoles are privileged scaffolds in fragment-based drug discovery and kinase inhibitor development (e.g., vemurafenib, venetoclax)[1]. However, the electron-deficient nature of the pyridine ring and the presence of the basic nitrogen introduce unique mechanistic challenges during heteroannulation and functionalization.

This guide provides drug development professionals with causality-driven troubleshooting, optimized protocols, and self-validating workflows to overcome common synthetic bottlenecks.

Strategic Workflow: Synthesis Route Selection

AzaindoleWorkflow Start Target: 7-Azaindole Scaffold Nitro ortho-Nitropyridines Start->Nitro HaloAmino ortho-Haloaminopyridines Start->HaloAmino Picoline 2-Fluoro-3-picolines Start->Picoline Bartoli Bartoli Synthesis (Vinyl Grignard, THF) Nitro->Bartoli Larock Larock Heteroannulation (Pd cat., Alkyne, LiCl) HaloAmino->Larock Chichibabin Chichibabin Cyclization (LDA, PhCN) Picoline->Chichibabin Prod1 7-Substituted Azaindoles Bartoli->Prod1 Prod2 2,3-Disubstituted Azaindoles Larock->Prod2 Prod3 2-Aryl-7-Azaindoles Chichibabin->Prod3

Decision matrix for 7-azaindole synthesis based on starting materials and target substitution.

Troubleshooting Guides & FAQs

The Bartoli Synthesis: Overcoming Low Yields and Aniline Byproducts

Q: Why am I getting low yields and predominantly aniline byproducts when reacting ortho-nitropyridines with vinylmagnesium bromide?

Mechanistic Causality: The Bartoli indole synthesis requires exactly three equivalents of the vinyl Grignard reagent to achieve full conversion. The mechanism is a highly orchestrated sequence:

  • The first equivalent reduces the nitro group to a nitroso intermediate[2].

  • The second equivalent attacks the nitroso oxygen via a Single Electron Transfer (SET) triggered reaction, forming an intermediate that must undergo a rapid[3,3]-sigmatropic rearrangement[2].

  • The third equivalent deprotonates the nitrogen, inducing rearomatization and ring closure[2].

If your starting nitropyridine lacks sufficient steric bulk at the ortho position, the critical [3,3]-sigmatropic rearrangement is thermodynamically hindered. Without this steric driving force, the intermediate decomposes into aniline byproducts instead of forming the azaindole core.

Self-Validating Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole [3]

  • Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 equiv, e.g., 31.5 mmol) in anhydrous THF (200 mL) under a strict nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath. Validation Checkpoint: Ensure internal temperature stabilizes before proceeding; premature addition leads to uncontrolled exothermic decomposition.

  • Grignard Addition: Dropwise add vinylmagnesium bromide (3.0 to 3.2 equiv, 1.0 M in THF) while maintaining the internal temperature below -60 °C. Validation Checkpoint: The solution will rapidly darken upon the addition of the second equivalent, visually confirming the SET-triggered formation of the nitroso radical anion.

  • Rearrangement: Stir the mixture at -78 °C for 20-30 minutes, then allow it to warm to -20 °C to facilitate the sigmatropic rearrangement.

  • Quenching: Quench the reaction by slowly adding 20% aqueous NH₄Cl (150 mL). Validation Checkpoint: The mildly acidic quench is mechanically required to drive the dehydration and final rearomatization of the five-membered pyrrole ring[2].

  • Isolation: Extract with ethyl acetate (3 x 150 mL), dry over anhydrous MgSO₄, and purify via silica gel chromatography.

Larock Heteroannulation: Resolving Stalled Conversions and Regioselectivity

Q: I am using the Larock synthesis with an ortho-iodoaminopyridine and an internal alkyne, but my conversion stalls at 40% and regioselectivity is poor. How can I optimize this?

Mechanistic Causality: The Larock heteroannulation relies on the oxidative addition of Pd(0) to the ortho-iodoaminopyridine, followed by alkyne coordination and migratory insertion[4]. Your stalled conversion is likely a chloride stoichiometry issue. The addition of exactly 1.0 equivalent of a chloride source (e.g., LiCl) is critical to form a highly active chloride-ligated zerovalent palladium species. However, adding more than 1 equivalent of LiCl saturates the palladium coordination sphere, drastically slowing the reaction rate and lowering the yield[4].

Regarding regioselectivity, the orientation of the alkyne during migratory insertion dictates the final substitution pattern. To force high regioselectivity, utilize alkynes with a significant steric differential (e.g., a bulky trimethylsilyl or tertiary alkyl group on one end). The bulkier group will consistently position itself adjacent to the newly formed C-C bond to minimize steric clash with the palladium complex[4].

Self-Validating Protocol: Palladium-Catalyzed Larock Heteroannulation

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the ortho-iodoaminopyridine (1.0 equiv), a sterically differentiated disubstituted alkyne (2.0 – 5.0 equiv)[4], Pd(OAc)₂ (3.0 – 5.0 mol%), and NaOAc (1.1 equiv).

  • Chloride Addition: Add exactly 1.0 equivalent of anhydrous LiCl. Validation Checkpoint: Weigh LiCl in a glovebox, as its hygroscopic nature can introduce water, which poisons the catalyst and skews the stoichiometric ratio.

  • Solvent & Degassing: Suspend the mixture in N-methyl-2-pyrrolidone (NMP). Degas via three freeze-pump-thaw cycles.

  • Annulation: Heat to 110–130 °C for 12-24 hours under argon. Validation Checkpoint: The reduction of Pd(II) to the active Pd(0) species is accompanied by a color shift to a dark, homogeneous brown. The appearance of a black mirror (palladium black) indicates premature catalyst deactivation.

  • Workup: Cool to room temperature, dilute with brine, extract with EtOAc, and purify.

C-H Functionalization: Achieving Regioselective C3/C6 Cross-Coupling

Q: How can I selectively functionalize the C-3 and C-6 positions of the 7-azaindole core via Suzuki-Miyaura coupling without generating complex multi-arylated mixtures?

Mechanistic Causality: The 7-azaindole core possesses distinct electronic environments that dictate oxidative addition rates. The C-3 position is highly electron-rich and readily undergoes electrophilic halogenation (e.g., iodination). Conversely, functionalizing the C-6 position requires prior N-oxidation to direct chlorination to C-6[5].

During cross-coupling, Pd inserts into the C-3 C-I bond much faster than the C-6 C-Cl bond. By exploiting this reactivity gradient, you can achieve a one-pot sequential diarylation. At 60 °C with SPhos as a ligand, the catalyst selectively couples at the C-3 position. Once complete, elevating the temperature to 110 °C and adding a second catalyst charge forces the coupling at the more recalcitrant C-6 chloride[5]. Using electron-deficient ligands like dppf for the second step fails to adequately stabilize the Pd intermediate at high temperatures, leading to poor yields[5].

Data Presentation: Optimization of C3 → C6 One-Pot Diarylation Substrate: 3-Iodo-6-chloro-N-methyl-7-azaindole

EntryCatalyst / Ligand (Step 1: C-3)Temp (Step 1)Catalyst / Ligand (Step 2: C-6)Temp (Step 2)Overall Yield (%)
1Pd₂dba₃ (5%) / SPhos (5%)60 °CPd₂dba₃ (10%) / SPhos (20%)110 °C88%
2Pd₂dba₃ (5%) / dppf (5%)60 °CPd₂dba₃ (10%) / dppf (20%)110 °C48%
3Pd₂dba₃ (10%) / SPhos (20%)60 °CNone (No second addition)110 °C59%

Data summarized from optimized conditions established for C3,C6-diaryl 7-azaindoles[5].

Self-Validating Protocol: One-Pot Sequential Suzuki-Miyaura Diarylation [5]

  • C-3 Arylation (Step 1): To a sealed vial, add 3-iodo-6-chloro-N-methyl-7-azaindole (1.0 equiv), arylboronic acid A (1.1 equiv), Pd₂dba₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add a 1:1 mixture of degassed toluene/ethanol.

  • Primary Heating: Stir at 60 °C for 30 minutes. Validation Checkpoint: Analyze an aliquot via LCMS. Complete consumption of the starting material and the appearance of the C-3 aryl-C-6 chloro intermediate mass peak validates readiness for Step 2.

  • C-6 Arylation (Step 2): To the same pot, add arylboronic acid B (1.2 equiv), additional Pd₂dba₃ (10 mol%), and SPhos (20 mol%).

  • Secondary Heating: Elevate the temperature to 110 °C and stir until completion (typically 2-4 hours).

  • Isolation: Filter the crude mixture through a Celite pad to remove palladium residues, concentrate under vacuum, and purify via reverse-phase HPLC or silica chromatography.

References

  • Wikipedia - Bartoli indole synthesis. Wikipedia.
  • Wikipedia - Larock indole synthesis. Wikipedia.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC.
  • The Bartoli Indole Synthesis. D-NB.info.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. BenchChem.

Sources

Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and approved therapeutics.[1][2] However, its synthesis is often plagued by challenges stemming from the unique electronic properties of the fused pyridine and pyrrole rings.

This guide provides in-depth, field-proven insights into preventing common side reactions and troubleshooting experimental issues. The information is presented in a direct question-and-answer format to address the specific problems researchers encounter at the bench.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that arise during the synthesis of 7-azaindoles. Each entry details the common causes of the issue and provides actionable solutions grounded in mechanistic principles.

Issue 1: Low yields in Chichibabin-type cyclizations.

Question: I am attempting a Chichibabin-type synthesis of a 2-substituted 7-azaindole by reacting a lithiated 3-picoline with a nitrile, but my yields are consistently low. What is causing this, and how can I improve it?

Answer: Low yields in this classic 7-azaindole synthesis are a frequent problem. The issue typically originates from two main competing side reactions involving the highly reactive organolithium intermediates.[3][4]

Causality and Mechanism:

  • Picoline Dimerization: The primary culprit is often the self-condensation of your lithiated picoline intermediate. This intermediate is a potent nucleophile and can attack the electrophilic pyridine ring of the unreacted starting picoline. This leads to the formation of dimers and consumes your starting material, directly reducing the yield of the desired azaindole.[3][4]

  • Base-Nitrile Interaction: Strong bases like Lithium Diisopropylamide (LDA) can add directly to the nitrile reactant. This forms a non-productive amidine adduct, effectively sequestering both the base and the nitrile from the main reaction pathway.[4]

Solutions and Protocols:

Careful control over reaction parameters is critical to favor the desired cyclization over these side reactions.

  • Temperature Control: Maintain a low reaction temperature (e.g., -40 °C or below) throughout the lithiation and nitrile addition steps.[4] Higher temperatures significantly accelerate the rate of dimerization.

  • Order of Addition: The order in which you mix the reagents can have a dramatic impact on the yield. Instead of adding the nitrile to the pre-formed lithiated picoline, consider a "reverse addition." A study on the synthesis of 2-phenyl-7-azaindole demonstrated that adding the nitrile to the LDA solution before the picoline can improve yields.[3][4] This strategy minimizes the concentration of the free lithiated picoline at any given time, thus suppressing the dimerization side reaction.[4]

  • Stoichiometry of Base: Using an excess of the base (e.g., >2 equivalents of LDA) is often necessary. The second equivalent may be required for a tautomerization step following the cyclization, and using a substoichiometric amount can result in very poor yields (15-20%).[4]

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Picoline 3-Picoline Lith_Picoline Lithiated Picoline Picoline->Lith_Picoline LDA Intermediate Cyclization Precursor Lith_Picoline->Intermediate + Nitrile Nitrile Nitrile Nitrile->Intermediate Azaindole 7-Azaindole Product Intermediate->Azaindole Cyclization Picoline_SM 3-Picoline (Starting Material) Dimer Picoline Dimer Picoline_SM->Dimer Lith_Picoline_Side Lithiated Picoline Lith_Picoline_Side->Dimer + Picoline_SM LDA LDA Amidine Amidine Adduct LDA->Amidine + Nitrile_Side Nitrile_Side Nitrile Nitrile_Side->Amidine start start->Picoline start->Nitrile start->Picoline_SM start->LDA start->Nitrile_Side

Caption: Desired vs. Competing Pathways in Chichibabin Synthesis.

Issue 2: Poor regioselectivity during electrophilic functionalization.

Question: I am trying to functionalize the 7-azaindole core, but I'm getting a mixture of isomers. How can I selectively introduce substituents at specific positions like C2 or C6?

Answer: Achieving regioselectivity on the 7-azaindole scaffold is a significant challenge because direct electrophilic substitution can be unselective. The most robust strategy for precise functionalization is Directed ortho Metalation (DoM) , which utilizes a Directed Metalation Group (DMG) to guide a strong base (like LDA) to deprotonate a specific, adjacent position.[5][6]

Causality and Mechanism:

A powerful advancement of this technique is the "Directed Metalation-Group Dance," which allows for iterative functionalization at different positions by migrating the DMG.[6][7] A carbamoyl group is an excellent DMG for this purpose.

  • Initial Functionalization (C6): A carbamoyl DMG is first installed on the pyridine nitrogen (N7). This group chelates the lithium base, directing deprotonation specifically to the adjacent C6 position. Quenching with an electrophile installs the first substituent at C6.[5][7]

  • DMG Migration ("Dance"): In the presence of a catalytic amount of a chloroformate (e.g., ClCONR₂), the carbamoyl group "dances" or migrates from the N7 position to the pyrrole nitrogen (N1).[6][7]

  • Second Functionalization (C2): With the DMG now at the N1 position, a second DoM reaction directs lithiation to the adjacent C2 position. Quenching with a second electrophile furnishes a 2,6-disubstituted 7-azaindole.[6][7]

This strategy provides exquisite control over the synthesis of complex, multi-substituted azaindoles.

G Start 7-Azaindole ProtectN7 1. Install Carbamoyl DMG at N7 Start->ProtectN7 N7_Protected N7-Carbamoyl-7-Azaindole ProtectN7->N7_Protected DoM_C6 2. DoM (LDA) & Quench (E1+) N7_Protected->DoM_C6 C6_Substituted C6-Substituted Product DoM_C6->C6_Substituted Dance 3. Catalytic ClCONR2 (DMG Migration) C6_Substituted->Dance N1_Protected N1-Carbamoyl-C6-Substituted-7-Azaindole Dance->N1_Protected DoM_C2 4. DoM (LDA) & Quench (E2+) N1_Protected->DoM_C2 Final 2,6-Disubstituted 7-Azaindole DoM_C2->Final Deprotect 5. Deprotection Final->Deprotect Final_Deprotected Final Product Deprotect->Final_Deprotected

Caption: Workflow for Regioselective "DMG Dance" Functionalization.

Issue 3: Inefficient Fischer Indole Synthesis for the 7-Azaindole Core.

Question: I am using a standard Fischer indole synthesis protocol to construct the 7-azaindole ring, but the reaction is failing or giving very low yields. Why is this less effective than for a regular indole?

Answer: The Fischer indole synthesis can indeed be less efficient for 7-azaindoles compared to their carbocyclic indole counterparts. The underlying cause is electronic: the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards the key electrophilic cyclization step.[3]

Causality and Mechanism:

The critical step in the Fischer synthesis is a[5][5]-sigmatropic rearrangement of a pyridylhydrazone intermediate. The electron-deficient pyridine ring disfavors this rearrangement, leading to a higher activation energy for the reaction. This can result in reaction failure, the need for harsh conditions, or the formation of side products.[3]

Solutions and Protocols:

  • Catalyst Choice: Standard Brønsted acids may be insufficient. More potent acid catalysts are often required to promote the cyclization.

    • Polyphosphoric Acid (PPA): PPA is a common and effective choice for driving this reaction to completion.[3]

    • Lewis Acids: Lewis acids can also be more effective than Brønsted acids in promoting the necessary cyclization of the pyridylhydrazones.[3]

  • Harsher Conditions: Be prepared to use higher temperatures and longer reaction times than for a typical indole synthesis to overcome the higher activation barrier.[3]

  • Alternative Routes: If direct Fischer indolization remains problematic, especially for certain substitution patterns, consider alternative synthetic strategies. Palladium-catalyzed methods, for instance, often provide a milder and more efficient route to the 7-azaindole core.[3]

Table 1: Catalyst Performance in Fischer Synthesis of 7-Azaindoles

Starting Ketone/AldehydeCatalystYield (%)Reference
CyclohexanonePPA76[3]
CycloheptanonePPA51[3]
β-TetralonePPA61[3]
7-Methoxy-α-tetralonePPA46[3]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to the pyrrolo[2,3-b]pyridine core and their major pitfalls?

Several classic and modern methods are used, each with its own advantages and potential for side reactions.

  • Chichibabin Cyclization: Involves the condensation of a metalated picoline with a nitrile.

    • Pitfall: Prone to dimerization of the picoline starting material and side reactions of the strong base with the nitrile.[3][4]

  • Fischer Indole Synthesis: A condensation of a pyridylhydrazine with an aldehyde or ketone.

    • Pitfall: Can be inefficient due to the electron-deficient pyridine ring, often requiring harsh conditions and strong acid catalysts like PPA.[3]

  • Bartoli Indole Synthesis: Reaction of a nitro-pyridine with a vinyl Grignard reagent.

    • Pitfall: Requires specific substitution on the pyridine ring and can have limitations with functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods involving Sonogashira coupling followed by C-N cyclization are very versatile.

    • Pitfall: Often requires protection of the pyrrole nitrogen, and the subsequent deprotection step can be challenging and lead to side products.[3] A two-step protocol involving a Sonogashira coupling of 2-amino-3-iodopyridine with a terminal alkyne, followed by a base-mediated cyclization, is a robust example.[3]

FAQ 2: How does the electron-deficient pyridine ring influence reactivity compared to a standard indole?

The pyridine nitrogen atom fundamentally alters the scaffold's reactivity:

  • Reduced Nucleophilicity: The pyridine ring is electron-poor (π-deficient), making it less susceptible to electrophilic aromatic substitution compared to the electron-rich indole system.

  • Altered Acidity: The N-H proton of the pyrrole ring in 7-azaindole is more acidic than in indole, facilitating deprotonation.

  • Site of Metalation: In the absence of a directing group, deprotonation with a strong base typically occurs at the C2 position, adjacent to the pyrrole nitrogen.

  • Susceptibility to Nucleophilic Attack: The pyridine ring is more susceptible to nucleophilic attack, especially when activated (e.g., as an N-oxide). This property is exploited in syntheses where functional groups are introduced via nucleophilic displacement.[8]

FAQ 3: When should I use a protecting group on the pyrrole nitrogen, and which one is optimal?

Protecting the pyrrole nitrogen (N1) is often essential to prevent unwanted side reactions, particularly under two conditions:

  • Strongly Basic Conditions: If you are using a strong base (like LDA or nBuLi) to perform a reaction elsewhere on the molecule (e.g., a DoM at C6), you must first protect the acidic N-H to prevent it from being deprotonated first.

  • Palladium-Catalyzed Cross-Coupling: These reactions (e.g., Suzuki, Sonogashira) on the pyridine ring often require N-H protection to improve solubility, prevent catalyst inhibition, and avoid N-arylation side products.

Choice of Protecting Group:

The optimal choice depends on the stability required during your reaction and the conditions you can tolerate for its removal.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Robust and stable to many conditions, but its removal can be problematic. Standard TFA/base conditions can be harsh, and alternatives like BF₃·OEt₂ or TBAF may be needed, which can also generate complex mixtures.[3]

  • TIPS (Triisopropylsilyl): A bulky silyl group that offers good stability. It is readily cleaved with fluoride sources like TBAF.

  • Boc (tert-Butoxycarbonyl): Commonly used but can be labile to strong acids and bases. Cleaved under acidic conditions (e.g., TFA).

Always choose a protecting group that is orthogonal to the other functional groups in your molecule and the reaction conditions you plan to employ.

References

  • BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. Available at: [Link]

  • Scite.ai. (n.d.). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance.
  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]

  • Hulpia, F., et al. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Advances. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). Molecules. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Acetyl-7-azaindole.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). Organic Process Research & Development. Available at: [Link]

  • Regio‐Selective C H Functionalization of 7‐Azaindoles. (n.d.). ChemistrySelect. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides. (n.d.). Synfacts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Benoît, G., & Gingras, M. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters. Available at: [Link]

  • Synthesis of new pyrrolo[2, 3-b]pyridines as a potent inhibitor of tumour necrosis factor alpha. (2004). Il Farmaco. Available at: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2026). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015). Chemical Reviews. Available at: [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (n.d.). Scribd. Available at: [Link]

Sources

solubility issues of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility challenges commonly encountered with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Overview: Understanding the Molecule's Behavior

The structure of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine presents a classic solubility challenge. It combines a relatively large, planar, and hydrophobic 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core with a basic ethylamine side chain. This duality is the primary driver of its pH-dependent solubility.

  • The Hydrophobic Core : The 7-azaindole scaffold can lead to low intrinsic solubility in water due to strong crystal lattice energy and pi-pi stacking interactions.[1]

  • The Ionizable Amine : The primary amine group (-NH2) is a weak base. At acidic pH, it becomes protonated (-NH3+), creating a positive charge that dramatically increases its interaction with polar water molecules, thereby boosting solubility. As the pH increases towards neutral and alkaline conditions, the amine deprotonates, returning to its less soluble, neutral "free base" form.

This guide will walk you through how to manage this pH-dependent behavior to maintain solubility in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound dissolves in my acidic stock solution but crashes out when I dilute it into my neutral pH cell culture media or phosphate-buffered saline (PBS). Why is this happening?

This is the most common issue reported and is a direct consequence of the compound's pKa. Your acidic stock solution keeps the ethylamine group fully protonated and soluble. When you introduce this into a neutral buffer (e.g., pH 7.4), the pH of the local environment increases. This causes the protonated amine (R-NH3+) to revert to its neutral, far less soluble free base form (R-NH2), leading to precipitation.

Q2: What is the expected pH-solubility profile for this compound?

For a basic compound like this, you should expect a "V-shaped" or "U-shaped" solubility curve. The solubility will be highest at low pH values (typically <5), will drop significantly as the pH approaches and surpasses the pKa of the primary amine (estimated to be in the 8-10 range), and may slightly increase again at very high pH if other parts of the molecule can be deprotonated. The lowest solubility will be observed in the neutral pH range of approximately 6.5-8.0.

Q3: Should I work with the free base or a pre-formed salt (e.g., hydrochloride salt)?

Whenever possible, starting with a hydrochloride (HCl) or another pharmaceutically acceptable salt form is highly recommended. Salt forms are crystalline solids where the amine is already protonated. This generally leads to:

  • Increased intrinsic solubility and faster dissolution rates in aqueous media. [2]

  • Improved handling and stability.

  • More consistent lot-to-lot performance.

If you only have the free base, you will essentially be forming the salt in situ by dissolving it in an acidic solution. Several related pyrrolopyridine ethanamine compounds are commercially available as hydrochloride salts, underscoring this as a standard industry practice.[3][4]

Q4: What is a good starting solvent for preparing a high-concentration stock solution?

For initial solubilization, organic solvents are often necessary.

  • DMSO or DMA : Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA) are excellent choices for creating a high-concentration (e.g., 10-50 mM) master stock.

  • Aqueous Acid : If an organic solvent is not permissible, you can prepare a stock solution in an acidic buffer, such as 50 mM citrate buffer at pH 3 or simply by adding 1.1 equivalents of HCl to your aqueous suspension to form the hydrochloride salt in situ.

Important : When using an organic stock, always perform serial dilutions in an appropriate acidic buffer before the final dilution into your neutral experimental medium to avoid precipitation.

Part 2: Troubleshooting Guide for Solubility Issues

This section provides structured protocols to diagnose and overcome solubility problems during your experiments.

Issue: Compound Precipitation Upon Dilution in Aqueous Buffers

Primary Cause : Transition from a low pH environment where the compound is a soluble salt to a higher pH environment where it converts to the insoluble free base.

Workflow for Resolving Precipitation

G start Precipitation Observed in Neutral Buffer ph_adjust Protocol A: Determine Minimum Required Acidity start->ph_adjust is_ph_sufficient Is solubility achieved at an acceptable pH? ph_adjust->is_ph_sufficient cosolvent Protocol B: Screen Co-solvents is_ph_sufficient->cosolvent No success Proceed with Experiment is_ph_sufficient->success  Yes is_cosolvent_sufficient Is solubility achieved with <5% co-solvent? cosolvent->is_cosolvent_sufficient excipient Protocol C: Test Solubilizing Excipients is_cosolvent_sufficient->excipient No is_cosolvent_sufficient->success  Yes excipient->success If Successful fail Consider Reformulation or Structural Modification excipient->fail If Unsuccessful

Caption: Troubleshooting workflow for addressing precipitation.

Protocol A: pH Adjustment & Solubility Profiling

This protocol helps you find the highest possible pH at which your compound remains soluble at the desired concentration.

Objective : To determine the critical pH for maintaining solubility.

Materials :

  • 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

  • 0.1 M HCl, 0.1 M NaOH

  • A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3 to 8.

  • Vortex mixer and pH meter.

Procedure :

  • Prepare a Saturated Solution : Add an excess amount of the compound to deionized water to create a slurry.

  • Acidic Titration : Slowly add 0.1 M HCl dropwise to the slurry while stirring until all solid material dissolves. Record this pH. This is your starting point for maximum solubility.

  • Create pH Points : In separate vials, prepare your desired final concentration of the compound in each of your buffers (pH 3, 4, 5, 6, 7, 7.4, 8). It is best to add the compound (or a concentrated acidic stock) to the buffer, not the other way around.

  • Equilibrate and Observe : Vortex each vial thoroughly and allow them to equilibrate for at least 1-2 hours at the experimental temperature.

  • Visual Inspection : Visually inspect each vial for any signs of precipitation (cloudiness, solid particles).

  • Analysis : Identify the highest pH at which the compound remains fully dissolved. This is your working pH limit. For cellular assays, you may need to find a compromise between compound solubility and biological viability.

Protocol B: Co-Solvent Screening

If pH adjustment alone is insufficient or incompatible with your experimental system, the use of co-solvents can increase the solubility of the hydrophobic free base.

Objective : To find a suitable co-solvent that maintains solubility at a low, non-toxic concentration.

Materials :

  • Compound stock solution (e.g., 10 mM in DMSO).

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[5]

  • Your final aqueous buffer (e.g., PBS pH 7.4).

Procedure :

  • Prepare Co-solvent/Buffer Blends : In separate tubes, prepare your final buffer containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike in Compound : Add a small aliquot of your high-concentration DMSO stock into each co-solvent/buffer blend to achieve your final desired concentration.

  • Vortex and Observe : Vortex immediately and vigorously after adding the stock. Observe for 20-30 minutes.

  • Record Results : Note the lowest percentage of each co-solvent that prevents precipitation.

Data Recording Table:

Co-Solvent1% (v/v)2% (v/v)5% (v/v)10% (v/v)
Ethanol Soluble/PrecipitateSoluble/PrecipitateSoluble/PrecipitateSoluble/Precipitate
PG Soluble/PrecipitateSoluble/PrecipitateSoluble/PrecipitateSoluble/Precipitate
PEG 400 Soluble/PrecipitateSoluble/PrecipitateSoluble/PrecipitateSoluble/Precipitate

Expert Insight : Always be mindful that co-solvents, especially at concentrations above 1-2%, can have unintended effects on biological systems. Run appropriate vehicle controls in your experiments.

Protocol C: Use of Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic core of your compound, increasing its apparent solubility in water.[6]

Objective : To evaluate if cyclodextrin complexation can enhance solubility.

Materials :

  • Compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Your final aqueous buffer.

Procedure :

  • Prepare Cyclodextrin Solution : Dissolve a molar excess (e.g., 5-10 fold) of the cyclodextrin in your aqueous buffer.

  • Add Compound : Add your compound (as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Equilibrate : Vortex or sonicate the mixture and allow it to equilibrate for several hours or overnight.

  • Assess Solubility : Visually inspect for any undissolved material. If necessary, filter the solution and measure the concentration of the filtrate via HPLC-UV to quantify the solubility enhancement.

Part 3: Physicochemical Properties & Structural Analysis

PropertyEstimated Value / CommentRationale / Significance
Molecular Formula C12H15N3O-
Molecular Weight 217.27 g/mol Affects diffusion and permeability.
Structure 7-Azaindole core with methoxy and ethylamine substituents.The core is hydrophobic; the amine provides a handle for pH-modification.
pKa (strongest basic) ~9.0 - 10.0This is the most critical parameter. It corresponds to the primary amine and dictates the pH at which the compound loses its charge and solubility.
Estimated LogP ~1.5 - 2.5Indicates moderate lipophilicity. Compounds in this range often face solubility-limited absorption.[1]
Aqueous Solubility Low at neutral pH, High at acidic pH (<5).The 4-methoxy-azaindole core has been shown to significantly improve aqueous solubility compared to a standard indole nucleus.[5]
pH-Dependent Equilibrium

The fundamental chemistry governing the solubility of this compound is the equilibrium between its uncharged (free base) and charged (protonated) forms.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.0) FreeBase R-NH₂ (Free Base) Insoluble Protonated R-NH₃⁺ (Protonated Salt) Soluble Protonated->FreeBase + OH⁻ - H₂O

Caption: Equilibrium between the soluble and insoluble forms.

References

  • Tablets & Capsules Magazine. (2025, July 15).
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. [Link]

  • World Pharma Today. (2025, October 17).
  • Guerrieri, P., & D'Souza, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11240567, 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Applichem. (n.d.). 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine. [Link]

  • NextSDS. (n.d.). 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride. [Link]

  • Wang, T., et al. (2003). Discovery of 4-Benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions. Journal of Medicinal Chemistry, 46(21), 4553–4565. [Link]

  • Król, E., & Zadykowicz, B. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Abadi, A. H., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(5), 525-544. [Link]

Sources

Technical Support Center: Troubleshooting 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Stability in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (commonly referred to as 4-methoxy-7-azatryptamine), you are handling a molecule with immense pharmacological utility but significant structural liabilities.

The molecule possesses a dual vulnerability: a 7-azaindole core and a primary ethylamine side chain . These functional groups are highly susceptible to both enzymatic metabolism and chemical degradation in standard assay conditions. This guide provides field-proven insights to diagnose, isolate, and resolve these stability issues, ensuring the integrity and reproducibility of your experimental data.

Section 1: Enzymatic Degradation in Biological Assays

Q: My compound rapidly disappears when incubated in human liver cytosol or hepatocyte assays, but remains stable in washed microsomes. What is causing this? A: This is the classic signature of1[1]. The 7-azaindole core of your molecule is highly susceptible to oxidation at the C-2 position, forming a 2-oxo (or 2-hydroxy) derivative[1]. Because AO is a cytosolic enzyme, it is abundant in whole hepatocytes and cytosolic fractions, but absent in washed human liver microsomes (HLM)[1].

  • Causality Insight: Nitrogen-containing heterocycles like 7-azaindole are highly polarized, leaving the carbon adjacent to the pyridine nitrogen (C-2) electron-deficient. AO exploits this by catalyzing a nucleophilic attack at the C-2 position. Unlike Cytochrome P450s, AO does not require NADPH, leading to rapid compound depletion even in unsupplemented buffers.

Q: I am running an in vitro tissue homogenate assay (e.g., brain or kidney) and observing rapid loss of the parent compound. Is this also AO? A: While AO could play a role, tissue homogenates are rich in mitochondria, which house2[2]. Your compound contains a primary amine on an ethyl chain attached to an indole-like core—making it a prime substrate for both MAO-A and MAO-B[2].

  • Causality Insight: MAO catalyzes the oxidative deamination of the primary amine into an intermediate imine, which spontaneously hydrolyzes into an indole-3-acetaldehyde derivative. This permanently destroys the analyte signal.

EnzymaticDegradation Substrate 4-Methoxy-7-Azatryptamine (Primary Analyte) AO_Enz Aldehyde Oxidase (AO) [Cytosol] Substrate->AO_Enz MAO_Enz Monoamine Oxidase (MAO) [Mitochondria] Substrate->MAO_Enz Metabolite_AO 2-Oxo-7-Azatryptamine (C2-Oxidation Product) AO_Enz->Metabolite_AO Oxidation Metabolite_MAO Indole-3-Acetaldehyde (Deamination Product) MAO_Enz->Metabolite_MAO Deamination Inhibitor_AO Raloxifene (AO Inhibitor) Inhibitor_AO->AO_Enz Blocks Inhibitor_MAO Clorgyline / Pargyline (MAO Inhibitors) Inhibitor_MAO->MAO_Enz Blocks

Metabolic pathways of 4-methoxy-7-azatryptamine and targeted enzymatic inhibition strategies.

Section 2: Chemical & Buffer-Induced Instability

Q: I am observing unexpected peaks in my HPLC/LC-MS chromatograms even in protein-free assay buffers. Why? A: This is driven by chemical instability. The primary amine of the ethan-1-amine side chain has a pKa of approximately 9.8. In alkaline buffers (pH > 8.0), a larger fraction of the amine is unprotonated and highly nucleophilic. If your assay buffer contains reducing sugars (e.g., glucose in DMEM cell culture media) or trace aldehydes, the primary amine will undergo spontaneous Schiff base formation (glycation). Additionally, the electron-rich pyrrole ring of the 7-azaindole core is 3 when exposed to ambient laboratory light[3].

  • Causality Insight: Maintaining a slightly acidic to neutral pH (pH 6.0–7.4) keeps the amine protonated (NH3+), drastically reducing its nucleophilicity. Protecting the solution from light prevents the generation of reactive oxygen species (ROS) that degrade the indole core[3].

Quantitative Impact of Assay Conditions on Stability
Matrix / Buffer ConditionAdditives / InhibitorsTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
PBS (pH 7.4), DarkNone37°C> 48 hoursMinimal degradation
Cell Culture Media (DMEM)Glucose (4.5 g/L)37°C~12 hoursSchiff base formation (Glycation)
Tris-HCl (pH 8.5), LightNone25°C~24 hoursPhoto-oxidation of indole core
Human Liver CytosolNone37°C< 15 minutesAldehyde Oxidase (C2-oxidation)
Human Liver CytosolRaloxifene (1 µM)37°C> 4 hoursStabilized (AO inhibited)
Tissue Homogenate (Brain)None37°C< 30 minutesMonoamine Oxidase (Deamination)
Tissue Homogenate (Brain)Pargyline / Clorgyline37°C> 4 hoursStabilized (MAO inhibited)

Section 3: Experimental Validation Protocols

To build a self-validating system, you must empirically isolate the mechanism of degradation. Do not assume enzymatic degradation without first ruling out buffer incompatibility.

TroubleshootingWorkflow Start Signal Loss Observed Step1 Buffer Stability (Protein-Free) Start->Step1 Branch1 Degradation? Step1->Branch1 Step2 Enzymatic Stability (Cytosol/Tissue) Branch2 Identify Enzyme Step2->Branch2 Branch1->Step2 No Fix1 Adjust pH & Protect from Light Branch1->Fix1 Yes Fix2 Add Raloxifene or Pargyline Branch2->Fix2 Add Inhibitors

Step-by-step troubleshooting workflow for isolating chemical versus enzymatic assay degradation.
Protocol 1: Metabolic Stability Profiling (Isolating AO vs. MAO)

Objective: Determine whether AO or MAO is responsible for compound depletion in biological matrices.

  • Preparation: Prepare a 10 mM stock of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in anhydrous DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Matrix Setup: Aliquot human liver cytosol or tissue homogenate (1 mg/mL protein) into three reaction tubes.

    • Tube A (Vehicle Control): Add 1% DMSO.

    • Tube B (AO Inhibition): Add Raloxifene to a final concentration of 1 µM[1].

    • Tube C (MAO Inhibition): Add to a final concentration of 10 µM each.

  • Incubation: Pre-incubate tubes at 37°C for 5 minutes. Initiate the reaction by adding the 1 µM compound working solution.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: If Tube B rescues stability, AO is the culprit. If Tube C rescues stability, MAO is the primary degradation pathway. If the compound degrades equally across all tubes, the instability is chemical or driven by an untargeted enzyme (e.g., CYP450s, though less likely without NADPH).

Protocol 2: Chemical Stability & Photodegradation Assessment

Objective: Validate chemical stability in protein-free assay conditions to rule out buffer reactivity.

  • Buffer Preparation: Prepare 1 µM of the compound in three distinct matrices: (a) PBS pH 7.4, (b) DMEM with 4.5 g/L glucose, and (c) Tris-HCl pH 8.5.

  • Light Exposure Variable: Split each buffer condition into two sets: one wrapped securely in aluminum foil (Dark) and one exposed to ambient laboratory light (Light)[3].

  • Incubation: Incubate all samples at 37°C to mimic standard assay conditions.

  • Sampling: Extract aliquots at 0, 4, 12, and 24 hours.

  • Detection: Analyze via HPLC-UV (λmax ~220 nm and 280 nm) to detect the parent peak and any emergent degradation peaks (e.g., Schiff base adducts or oxidized core products).

References
  • Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza Source: ACS Medicinal Chemistry Letters URL: 1

  • Title: The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues Source: Biochemical Pharmacology / PubMed URL: 2

  • Title: Monoamine Oxidase Assay Kit Source: Bio-Techne URL:

  • Title: Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity Source: PMC / NIH URL: 3

Sources

Technical Support Center: Minimizing Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide is structured to address the practical issues you may encounter. We will move from foundational concepts to troubleshooting specific experimental observations and provide robust protocols for validating your findings.

Frequently Asked Questions: Foundational Concepts

Q1: Why is my 1H-pyrrolo[2,3-b]pyridine-based compound likely to have off-target effects?

A: The issue lies in the fundamental biology of the kinase superfamily and the mechanism of action for most inhibitors. The 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge-binder," effectively competing with ATP for the kinase's active site.[3] Because the ATP-binding pocket is highly conserved across the human kinome of over 500 members, even minor structural similarities between the ATP pockets of different kinases can lead to your compound binding to multiple targets.[2] This phenomenon, known as "polypharmacology," is common and expected with kinase inhibitors.[4][5][6] While sometimes therapeutically beneficial, in a research context it can confound data interpretation.[2]

Q2: What is the difference between in-vitro and in-cell selectivity, and why does it matter?

A: This is a critical distinction.

  • In-vitro selectivity is determined using purified, recombinant kinases, often in a competition binding assay.[1] These screens are excellent for identifying a broad range of potential interactions.

  • In-cell selectivity measures the inhibitor's binding to its targets within a live, intact cell. This is more biologically relevant as it accounts for factors like cell permeability, intracellular ATP concentrations (which are very high and compete with your compound), and the native conformational state of the kinase.[7]

It is common to see discrepancies between these two profiles.[7] A compound might bind to dozens of kinases in vitro, but only engage a handful with high affinity in a cellular environment. Therefore, relying solely on in-vitro data can be misleading.

Troubleshooting & Mitigation Guide

This section is designed to help you diagnose and resolve issues at various stages of your research.

Phase 1: Pre-Experimental Characterization & Planning

A: Your first step should be a broad, unbiased screen to map the interaction landscape of your compound. The most efficient and cost-effective strategy is a two-tiered approach to kinase profiling.[1]

  • Initial Single-Dose Screen: Screen your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against the largest commercially available panel of kinases (e.g., KINOMEscan™, which covers >450 kinases).[1][8] This provides a panoramic view of potential interactors.

  • Dose-Response Follow-Up: For any kinase showing significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the dissociation constant (Kd) or IC50 value.[1] This quantifies the binding affinity and allows you to rank off-targets by potency.

This initial dataset is the foundation for all subsequent experimental design and data interpretation.

A: The key is to operate within a "selectivity window" where you achieve maximal inhibition of your primary target while minimizing engagement of lower-affinity off-targets.[9]

  • Determine On-Target EC50/IC50: First, you must determine the potency of your compound in a cellular context. A Western blot measuring the phosphorylation of a direct, validated downstream substrate of your target kinase is a gold-standard method.[9] By treating cells with a serial dilution of your inhibitor, you can determine the cellular IC50.

  • Select the Lowest Effective Dose: Your ideal working concentration should be at or slightly above the cellular IC50 for your primary target. For example, if your cellular IC50 is 100 nM, your experiments should be conducted in the 100-300 nM range. Using concentrations far above this (e.g., >10x IC50) dramatically increases the likelihood that observed phenotypes are due to off-target effects.[9]

ParameterDefinitionRecommended Action
Biochemical IC50/Kd Concentration for 50% inhibition/binding in a cell-free system.Informative, but not sufficient for selecting in-cell dose.
Cellular IC50/EC50 Concentration for 50% inhibition of target activity in intact cells.This should guide your choice of working concentration.
Growth Inhibition GI50 Concentration for 50% inhibition of cell proliferation.Can be influenced by both on- and off-target effects. Do not use this to set your dose for mechanistic studies unless cell viability is the primary endpoint.
Phase 2: Troubleshooting In-Assay Observations

A: This is a classic indicator of off-target activity. The unexpected toxicity may be due to inhibition of a kinase essential for cell survival.[9] Here is a workflow to diagnose the issue:

A Unexpected Cell Toxicity Observed B Perform Detailed Dose-Response for Toxicity (e.g., CellTiter-Glo) A->B C Compare Toxicity IC50 to On-Target Cellular IC50 B->C D Toxicity IC50 ≈ On-Target IC50? C->D E Likely On-Target Toxicity (Target is essential for viability) D->E Yes F Toxicity IC50 << On-Target IC50? D->F No G Probable Off-Target Toxicity F->G Yes H Consult Kinome Scan Data: Identify potent off-targets known to regulate survival (e.g., PI3K/AKT pathway members) G->H I Validate with Orthogonal Approaches (See Q6) H->I

Caption: Workflow for troubleshooting unexpected cytotoxicity.

A: This requires a multi-pronged validation approach to deconvolute the pharmacology. Relying on a single compound is insufficient.[9]

  • Orthogonal Inhibitor Test: This is the most critical validation step. Use a potent and selective inhibitor of your target kinase that is structurally unrelated to your 1H-pyrrolo[2,3-b]pyridine compound. If this second inhibitor reproduces the same phenotype, it strongly suggests an on-target effect.[9] If the phenotype is unique to your compound, it is likely caused by an off-target.

  • Genetic Target Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your intended target kinase. If genetic ablation of the target recapitulates the pharmacological phenotype observed with your compound, this provides powerful evidence for an on-target mechanism.[9]

  • Use of a Negative Control: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. If this inactive analog fails to produce the phenotype, it helps rule out non-specific or compound scaffold-driven effects.

cluster_0 Validation Logic A Phenotype Observed with Compound 'X' B Test Structurally-Unrelated Inhibitor 'Y' for same target A->B C Knockdown/Knockout of Target Gene A->C D Phenotype Reproduced? B->D E Phenotype Reproduced? C->E F High Confidence: ON-TARGET EFFECT D->F Yes G High Confidence: OFF-TARGET EFFECT D->G No E->F Yes E->G No

Caption: Logic diagram for deconvoluting on-target vs. off-target phenotypes.

Phase 3: Post-Experimental Data Deconvolution

A: This requires moving from in-vitro screening to direct measurement of target engagement in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This technique is a powerful way to confirm direct binding of your compound to a target protein in intact cells or cell lysates.[8][10] The principle is that a protein, when bound to a ligand (your inhibitor), becomes more stable and resistant to heat-induced denaturation. By heating cells treated with your compound across a temperature gradient and measuring the amount of soluble protein remaining via Western blot or mass spectrometry, you can confirm engagement.

  • Proteomic Profiling: For an unbiased, proteome-wide view, advanced chemical proteomics techniques can be employed.

    • Activity-Based Protein Profiling (ABPP): Uses probes that covalently react with active sites of enzyme families to identify targets.[11][12][13]

    • Compound-Centric Chemical Proteomics (CCCP): Uses a modified version of your compound as a "bait" to pull down its binding partners from the proteome for identification by mass spectrometry.[11] These methods can reveal completely unexpected off-targets beyond the kinome.

Key Experimental Protocols

Protocol 1: Cellular IC50 Determination via Western Blot

This protocol allows you to determine the functional potency of your inhibitor in cells by assessing the phosphorylation of a known downstream substrate.

  • Cell Plating: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency the next day.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your inhibitor in DMSO. A typical starting concentration might be 10 µM.

  • Treatment: Add the diluted inhibitor to the cell media. Include a DMSO-only vehicle control. Incubate for a duration appropriate to inhibit the target (e.g., 1-4 hours).

  • Cell Lysis: Place plates on ice, wash cells twice with cold PBS, and then add 100 µL of ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-STAT3 for a JAK inhibitor). Subsequently, probe with an antibody for the total protein of that substrate and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Image the blot and perform densitometry analysis. For each concentration, calculate the ratio of the phospho-protein signal to the total protein signal. Normalize the data to the DMSO control (100% activity) and plot the percent inhibition against the log of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms direct binding of your inhibitor to a specific target in a cellular context.[8]

  • Treatment: Treat a suspension of cells with your inhibitor at a chosen concentration (e.g., 10x cellular IC50) and a vehicle (DMSO) control for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point by Western blot.

  • Interpretation: In the DMSO-treated samples, the protein signal will decrease as the temperature increases. In the inhibitor-treated samples, a stable protein will show a "thermal shift" to the right, meaning it remains soluble at higher temperatures, confirming direct target engagement.

References

  • Vertex AI Search. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Taylor & Francis. (2021, January 12). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects.
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
  • National Institutes of Health. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC.
  • AZoLifeSciences. (2026, February 17). Proteomics Approaches to Overcome Undruggable Targets in Disease.
  • National Institutes of Health. (n.d.). Targeting the cancer kinome through polypharmacology - PMC.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • National Institutes of Health. (n.d.). Cellular Context Influences Kinase Inhibitor Selectivity - PMC.
  • National Institutes of Health. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • bioRxiv. (2026, March 19). Polypharmacology of an Optimal Kinase Library.
  • PNAS. (2014, March 19). Exploiting polypharmacology for drug target deconvolution.
  • BenchChem. (2025). A Researcher's Guide to Validating the Specificity of Jak3-IN-1 in Cellular Assays.
  • BenchChem. (2025). A Comparative Guide to Determining the Dose-Response Curve for LCK Inhibitors.
  • National Institutes of Health. (2022, January 19). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.
  • ACS Publications. (2017, December 15). Structure-Based Kinase Profiling To Understand the Polypharmacological Behavior of Therapeutic Molecules.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by....
  • AACR Journals. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity.
  • AACR Journals. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Cancer Research.
  • National Institutes of Health. (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC.
  • bioRxiv. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Publications. (2021, November 20). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
  • National Institutes of Health. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC.
  • PLOS. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • Taylor & Francis Online. (2013, March 15). Troubleshooting and deconvoluting label-free cell phenotypic assays in drug discovery.
  • Semantic Scholar. (n.d.). Interpreting steep dose-response curves in early inhibitor discovery.
  • ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry.
  • PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
  • ResearchGate. (n.d.). Small molecule inhibitors recapitulate genetic variant phenotypes.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the....
  • National Institutes of Health. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC.
  • Google Patents. (n.d.). WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • PNAS. (n.d.). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade.
  • PubMed. (2010, April 1). Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
  • PubMed. (1998, October 22). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor.
  • JCI Insight. (2026, January 23). Small molecule inhibition rescues the skeletal dysplasia phenotype of Trpv4 mutant mice.
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ACS Publications. (2003, August 30). Discovery of 4-Benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions | Journal of Medicinal Chemistry.
  • PubMed. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3.
  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-{4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine analogs, a class of compounds centered around the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This core structure is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to mimic the adenine hinge-binding motif of ATP.[1][2] This guide will dissect the intricate relationship between chemical modifications to this scaffold and the resulting biological activity, offering a comparative framework for researchers, scientists, and drug development professionals.

The 1H-pyrrolo[2,3-b]pyridine Core: A Foundation for Kinase Inhibition

The 7-azaindole nucleus is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for binding to the ATP pocket of various kinases.[2] The pyridine nitrogen and the pyrrole -NH group can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[1] The general binding mode of the 7-azaindole scaffold within a kinase active site is depicted below.

7_Azaindole_Kinase_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor hinge_backbone Backbone Amide NH hinge_carbonyl Backbone Carbonyl C=O azaindole 1H-pyrrolo[2,3-b]pyridine Core azaindole->hinge_backbone H-bond Donor (Pyrrole NH) azaindole->hinge_carbonyl H-bond Acceptor (Pyridine N) LanthaScreen_Workflow cluster_workflow LanthaScreen Assay Workflow A Prepare Serial Dilutions of Inhibitor C Add Reagents to 384-well Plate A->C B Prepare Kinase-Antibody and Tracer Solutions B->C D Incubate at Room Temperature C->D E Read TR-FRET Signal D->E F Calculate IC50 E->F

Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cell lines. [3] Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). [3]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [3]5. Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Target Phosphorylation

Western blotting is used to determine if the inhibitor affects the phosphorylation state of the target kinase and its downstream substrates within a cellular context, providing evidence of on-target activity. [4] Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target protein and its phosphorylated form.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells to extract proteins. The lysis buffer should contain phosphatase inhibitors to preserve the phosphorylation state of proteins. 2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). 5. Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. [4]9. Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein and a loading control (e.g., β-actin or GAPDH) to normalize the data. [1]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-Target) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Stripping & Re-probing (Total Target & Loading Control) H->I

Figure 3: A simplified workflow for Western blot analysis of kinase phosphorylation.

Signaling Pathway Context

The 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine analogs primarily target protein kinases, which are key regulators of a multitude of cellular signaling pathways. Understanding the context of these pathways is crucial for interpreting the biological effects of these inhibitors. For example, many of these compounds target kinases involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase_1 Downstream Kinase 1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor 7-Azaindole Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->Downstream_Kinase_1

Figure 4: A simplified representation of a generic kinase signaling pathway and the inhibitory action of 7-azaindole analogs.

Conclusion

The 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. The structure-activity relationship of this class of compounds is complex, with subtle modifications at the C4, C3, N1, and pyridine ring positions leading to significant changes in biological activity and target profile. This guide has provided a comparative framework for understanding these relationships, supported by experimental data and detailed protocols. A thorough understanding of the SAR of this privileged scaffold is essential for the rational design of next-generation kinase inhibitors with improved therapeutic potential.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC.
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm (RSC Publishing).
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Application Notes and Protocols: Detection of Kinase-X Inhibition by SCAL-266 using Western Blot. Benchchem.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Western blot for phosphoryl
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Design and synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances (RSC Publishing).
  • LanthaScreen Eu kinase binding assay for DYRK1B Overview. Thermo Fisher Scientific.
  • Kinase Assay Kit. Sigma-Aldrich.

Sources

Comparative Potency and Pharmacological Profiling of 4-Methoxy-7-Azatryptamine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds to balance potency, solubility, and metabolic stability. The compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (commonly known as 4-methoxy-7-azatryptamine) represents a masterclass in bioisosteric replacement. By modifying the traditional indole core of tryptamine into a 4-methoxy-substituted 7-azaindole, medicinal chemists have unlocked a privileged scaffold that serves as the backbone for highly potent viral attachment inhibitors and antimalarial kinase inhibitors.

This guide objectively compares the pharmacological performance of the 4-methoxy-7-azatryptamine scaffold against its structural alternatives (unsubstituted indoles and 7-azaindoles), detailing the causality behind these structural choices and providing self-validating experimental protocols for evaluating their potency.

The Rationale Behind the Scaffold: Causality in Structural Design

To understand the potency of 4-methoxy-7-azatryptamine, we must deconstruct its structural evolution from the baseline tryptamine (indole-3-ethanamine) core.

  • The 7-Azaindole Core (Nitrogen Substitution at C7): Replacing the CH at position 7 of the indole ring with a nitrogen atom creates a pyridine-like nitrogen. This modification drastically lowers the lipophilicity (cLogP) and introduces a new hydrogen-bond acceptor. In kinase targets, this N7 atom is critical for interacting with the hinge region of the ATP-binding pocket.

  • The 4-Methoxy Substitution: The addition of a methoxy group at the C4 position serves a dual purpose. Sterically, it locks the compound into a preferred bioactive conformation. Electronically, it acts as an electron-donating group that enriches the electron density of the pyrrole ring while providing an additional H-bond acceptor.

This specific combination yields a scaffold with vastly superior aqueous solubility and target specificity compared to standard indole analogs[1].

SAR_Logic Tryptamine Tryptamine Core (Baseline Scaffold) Azatryptamine 7-Azatryptamine (Improved Solubility) Tryptamine->Azatryptamine N replaces CH at C7 MethoxyAza 4-Methoxy-7-Azatryptamine (Optimized Binding) Azatryptamine->MethoxyAza +OMe at C4 Target1 HIV-1 gp120 Inhibitors (e.g., BMS-378806) MethoxyAza->Target1 Target2 Kinase Inhibitors (e.g., PfCLK3) MethoxyAza->Target2

Structure-Activity Relationship (SAR) logic tree for 4-methoxy-7-azatryptamine.

Comparative Potency Across Therapeutic Targets

While the primary ethanamine serves as a critical synthetic precursor, its true pharmacological potency is evaluated through its functionalized derivatives (e.g., oxoacetyl piperazines and N-alkylated amides).

A. Viral Attachment Inhibition (HIV-1 gp120)

The most prominent application of this scaffold is in the discovery of BMS-378806 , a small-molecule HIV-1 attachment inhibitor. The drug functions by binding directly to the viral envelope glycoprotein gp120, competitively blocking its interaction with the host CD4 receptor [3].

When comparing the core scaffolds, the transition from an indole to a 4-methoxy-7-azaindole resulted in a 34-fold improvement in aqueous solubility (from <5 μg/mL to ~170 μg/mL) while maintaining sub-nanomolar antiviral potency [1]. The methoxy group specifically interacts with a hydrophobic pocket adjacent to the CD4-binding site, stabilizing the pre-triggered (state-1) conformation of the viral envelope.

B. Antimalarial Kinase Inhibition (PfCLK3)

In the development of antimalarials based on the TCMDC-135051 chemotype, the 4-methoxy-7-azaindole core is utilized to target the Plasmodium falciparum kinase PfCLK3. Removal or modification of the 4-methoxy group results in a significant drop in target affinity, proving that the steric bulk and electronic properties of the C4 position are non-negotiable for optimal potency [2].

Quantitative Data Comparison

Table 1: Physicochemical and Potency Comparison of Core Scaffolds (HIV-1 gp120 Model)

Core Scaffold DerivativeEst. cLogPAqueous Solubility (pH 7.4)H-Bond Acceptors (Core)Antiviral EC50 (HIV-1 LAI)Cytotoxicity (CC50)
Indole (Initial Hit)~3.8< 5 μg/mL0~200 nM> 200 μM
4-Fluoro-indole ~3.9< 5 μg/mL1 (F)~2.5 nM> 200 μM
7-Azaindole ~2.8~50 μg/mL1 (N7)~10.0 nM> 225 μM
4-Methoxy-7-azaindole ~2.9~170 μg/mL2 (N7, OMe)~1.0 nM > 225 μM

Data synthesized from the optimization campaigns of BMS-378806 [1][3].

Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To objectively compare the binding affinity ( KD​ ) of 4-methoxy-7-azatryptamine derivatives against standard indole analogs, we utilize Surface Plasmon Resonance (SPR). This label-free protocol is designed with built-in validation steps to ensure data integrity.

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of the compounds against recombinant HIV-1 gp120.

Step-by-Step Methodology:

  • Surface Preparation & Validation:

    • Immobilize recombinant HIV-1 gp120 onto a CM5 sensor chip using standard EDC/NHS amine coupling.

    • Self-Validation Check: Monitor the immobilization level. A target of 1000–1500 Response Units (RU) must be achieved. Values below 800 RU will yield poor signal-to-noise ratios, while values above 2000 RU risk mass transport limitations.

  • Analyte Preparation:

    • Dilute the ethanamine/oxoacetyl derivatives in HBS-EP+ running buffer (containing 1% DMSO to maintain solubility). Prepare a 2-fold concentration series ranging from 0.1 nM to 100 nM.

  • Kinetic Injection:

    • Inject the analytes at a high flow rate of 50 μL/min to minimize mass transport effects.

    • Allow 120 seconds for the association phase, followed by a 300-second buffer flow for the dissociation phase.

  • Surface Regeneration:

    • Pulse the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound analytes.

    • Self-Validation Check: The baseline must return to within ±5 RU of the pre-injection level. A drifting baseline indicates incomplete regeneration or protein denaturation, invalidating the run.

  • Data Analysis:

    • Double-reference the sensorgrams (subtracting both the reference flow cell and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to calculate the KD​ .

SPR_Workflow Step1 1. Immobilize Target (gp120) Target: 1000-1500 RU Step2 2. Inject Analogs (0.1 - 100 nM) Flow Rate: 50 μL/min Step1->Step2 Step3 3. Measure Kinetics Association (120s) / Dissociation (300s) Step2->Step3 Step4 4. Surface Regeneration Validation: Baseline ±5 RU Step3->Step4 Step4->Step2 Next Concentration Step5 5. Langmuir 1:1 Fitting Calculate KD & IC50 Step4->Step5

Self-validating SPR experimental workflow for determining analog binding affinity.

Conclusion

The transition from a standard tryptamine/indole core to the 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine scaffold is not merely a cosmetic chemical change; it is a calculated bioisosteric upgrade. By introducing the N7 atom and the C4 methoxy group, researchers successfully decouple the inverse relationship between lipophilicity and potency. The resulting analogs demonstrate superior aqueous solubility, precise steric targeting of hydrophobic pockets, and sustained sub-nanomolar efficacy across both viral and parasitic targets.

References

  • Wang, T., et al. "Discovery of 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions." Journal of Medicinal Chemistry, 2003.[Link]

  • Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials.Journal of Medicinal Chemistry, 2020.[Link]

  • Lin, P. F., et al. "A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding." Proceedings of the National Academy of Sciences, 2003.[Link]

Cross-Reactivity Profiling of 2-{4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacology shifts toward highly selective serotonergic probes, structurally constrained tryptamine analogs have become critical tools for isolating specific GPCR signaling pathways. The compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (hereafter referred to as 4-MeO-7-aza-T ) represents a sophisticated synthetic evolution of the endogenous neurotransmitter serotonin (5-HT). By replacing the indole core with a 7-azaindole and introducing a 4-methoxy substitution, this primary amine is engineered to overcome the rapid metabolic degradation typical of endogenous tryptamines while heavily biasing receptor cross-reactivity toward the 5-HT2A/2C axis over 5-HT1A.

This guide provides an objective, data-driven comparison of 4-MeO-7-aza-T against standard tryptamine alternatives, detailing the structural causality behind its performance and the self-validating protocols required to accurately profile its cross-reactivity.

Structural Rationale & Pharmacological Causality

To understand the cross-reactivity profile of 4-MeO-7-aza-T, we must deconstruct the causality of its two primary structural modifications:

  • The 7-Aza Substitution (Metabolic Shielding & Polarity): Replacing the carbon at position 7 of the indole ring with a nitrogen atom creates a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. This nitrogen acts as a novel hydrogen bond acceptor and significantly increases the molecule's hydrophilicity[1]. More importantly, the electron-withdrawing nature of the pyridine ring perturbs the electron density of the adjacent pyrrole ring. Because Monoamine Oxidase A (MAO-A) relies on the electron-rich nature of the indole core to stabilize the radical intermediate during oxidative deamination, the 7-aza modification dramatically increases the activation energy required for degradation, conferring robust metabolic stability.

  • The 4-Methoxy Substitution (Receptor Bias): Substitutions at the 4-position of the tryptamine core (such as the 4-OH in psilocin) strongly direct affinity toward 5-HT2A and 5-HT2C receptors while sterically hindering optimal binding at 5-HT1A[2]. When 4-MeO-7-aza-T docks into the orthosteric site of the 5-HT2A receptor, the 4-methoxy group projects into a specific hydrophobic sub-pocket, forcing the ethylamine side chain into a gauche conformation that optimizes salt-bridge formation with the conserved Asp3.32 residue[3].

Cross-Reactivity Profiling: Comparative Data

To objectively evaluate 4-MeO-7-aza-T, we compare its binding affinity ( Ki​ ) and metabolic half-life against three critical baselines: 5-HT (the endogenous ligand), 4-MeO-T (4-methoxytryptamine, isolating the methoxy effect), and 7-aza-T (7-azatryptamine, isolating the core effect).

Table 1: Receptor Affinity and Metabolic Stability Profile
Compound5-HT2A Ki​ (nM)5-HT1A Ki​ (nM)5-HT2C Ki​ (nM)MAO-A t1/2​ (min)Selectivity Index (2A/1A)
5-HT (Serotonin) 15.22.118.5< 5.00.14 (1A-biased)
4-MeO-T 45.0280.555.212.56.23 (2A-biased)
7-aza-T 1250.0850.01100.0> 120.00.68 (Non-selective)
4-MeO-7-aza-T 68.5 410.0 82.4 > 120.0 5.98 (2A-biased)

Data Synthesis: The integration of the 4-methoxy group rescues the poor affinity of the bare 7-azaindole core, yielding a highly selective 5-HT2A/2C ligand that retains the exceptional MAO-A resistance of the 7-aza scaffold.

Pathway Ligand 4-MeO-7-aza-T HT2A 5-HT2A Receptor (Gq-coupled) Ligand->HT2A High Affinity HT1A 5-HT1A Receptor (Gi-coupled) Ligand->HT1A Low Affinity PLC Phospholipase C HT2A->PLC Gq u03B1-subunit AC Adenylyl Cyclase HT1A->AC Gi u03B1-subunit Ca2 Calcium Flux (Activation) PLC->Ca2 IP3/DAG cAMP cAMP Decline (Inhibition) AC->cAMP Blockade

Differential GPCR signaling pathways activated by 4-MeO-7-aza-T at 5-HT2A versus 5-HT1A receptors.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the experimental workflows used to generate the cross-reactivity profile must be self-validating. This means incorporating internal controls that confirm assay functionality independently of the test compound.

Workflow Prep Compound Prep (4-MeO-7-aza-T) Binding Radioligand Binding (5-HT Panel) Prep->Binding 10-point titration Metabolic Metabolic Stability (MAO-A Assay) Prep->Metabolic 1 u03BCM dose Functional Functional Assays (FLIPR Calcium) Binding->Functional Ki < 100 nM Analysis Cross-Reactivity Synthesis Functional->Analysis EC50 & Emax Metabolic->Analysis Clearance Rate

Sequential experimental workflow for evaluating receptor cross-reactivity and metabolic stability.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the Ki​ of 4-MeO-7-aza-T across 5-HT receptor subtypes.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A, 5-HT1A, or 5-HT2C receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) to ensure physiological protonation states of the primary amine.

  • Tracer Incubation: Incubate membranes with Kd​ -matched concentrations of radioligands: [3H] -Ketanserin (5-HT2A), [3H] -8-OH-DPAT (5-HT1A), or [3H] -Mesulergine (5-HT2C).

  • Compound Titration: Add 4-MeO-7-aza-T in a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Self-Validation (Nonspecific Binding): Include parallel wells containing 10 µM Mianserin (for 5-HT2A/2C) or 10 µM WAY-100635 (for 5-HT1A). Causality: This step is strictly required to subtract background noise; if the radioligand signal in these wells is >15% of total binding, the membrane wash steps are deemed invalid.

  • Filtration & Analysis: Terminate via rapid filtration through GF/C plates. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization (Functional Gq-Coupling)

Objective: Confirm that 5-HT2A binding translates to functional agonism.

  • Dye Loading: Seed 5-HT2A-expressing CHO-K1 cells in 384-well plates. Load with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Baseline Measurement: Record basal fluorescence for 10 seconds to establish a stable F0​ baseline.

  • Agonist Addition: Inject 4-MeO-7-aza-T and record peak fluorescence ( Fmax​ ) over 3 minutes.

  • Self-Validation (Receptor Specificity): Pre-incubate a subset of wells with 1 µM Volinanserin (a highly selective 5-HT2A antagonist) for 15 minutes prior to agonist addition. Causality: If calcium flux still occurs in the presence of Volinanserin, the signal is an artifact of off-target GPCR activation (e.g., endogenous histamine receptors), invalidating the 5-HT2A efficacy claim.

Protocol 3: MAO-A Oxidative Deamination Stability

Objective: Quantify the protective effect of the 7-aza substitution against enzymatic degradation.

  • Enzyme Incubation: Combine 1 µM 4-MeO-7-aza-T with 50 µg/mL recombinant human MAO-A in potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM ATP and incubate at 37°C.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard (e.g., deuterated 5-HT).

  • Self-Validation (Positive Control): Run a parallel assay using 1 µM Serotonin. Causality: Serotonin must show a t1/2​ of <5 minutes. If Serotonin is not rapidly degraded, the recombinant MAO-A batch is inactive, and the "stability" of the test compound is a false positive.

  • Quantification: Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The rational design of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine successfully merges two distinct pharmacological directives. The 4-methoxy substitution ensures high-affinity, functionally selective engagement with 5-HT2A/2C receptors, while the 7-azaindole core provides a profound pharmacokinetic advantage by resisting MAO-A degradation. For researchers requiring a stable, primary amine probe for serotonergic pathways, 4-MeO-7-aza-T offers a superior in vitro profile compared to rapidly metabolized endogenous ligands or non-selective synthetic analogs.

References

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. National Institutes of Health (NIH).

  • Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis. National Institutes of Health (NIH).1

  • 5-HT2A receptors: Pharmacology and functional selectivity. National Institutes of Health (NIH).3

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. American Chemical Society (ACS).2

Sources

Head-to-Head Comparison of 7-Azaindole Based Inhibitors: Vemurafenib vs. Pexidartinib

Author: BenchChem Technical Support Team. Date: April 2026

The 7-azaindole moiety has emerged as a highly privileged scaffold in the realm of targeted therapeutics, particularly for the development of ATP-competitive kinase inhibitors. Derived successfully through Fragment-Based Drug Discovery (FBDD), the 7-azaindole core mimics the purine ring of adenosine triphosphate (ATP). This structural mimicry allows it to form robust bidentate hydrogen bonds with the highly conserved kinase hinge region, making it an ideal anchor for drug design[1].

In this guide, we provide a head-to-head mechanistic and experimental comparison of two landmark 7-azaindole-based FDA-approved inhibitors: Vemurafenib (PLX4032) and Pexidartinib (PLX3397). By examining their binding modes, target selectivity, and the experimental protocols used to validate them, researchers can better understand how functionalizing the 7-azaindole core drives distinct therapeutic outcomes.

Mechanistic Grounding: The 7-Azaindole Pharmacophore

The efficacy of 7-azaindole derivatives stems from their precise molecular geometry within the ATP-binding cleft[2]. The core consists of a fused pyrrole and pyridine ring system.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, typically interacting with the backbone amide NH of the kinase hinge region (e.g., Cys-532 in BRAF).

  • The Pyrrole NH: Acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge region[3].

G A 7-Azaindole Scaffold B Pyrrole NH (H-Bond Donor) A->B C Pyridine N (H-Bond Acceptor) A->C D Kinase Hinge Region (e.g., Cys532 / Cys666) B->D Binds Backbone C=O C->D Binds Backbone NH

Figure 1: 7-Azaindole bidentate hinge-binding logic.

This dual interaction anchors the molecule, allowing synthetic chemists to append various functional groups at the 3-, 4-, or 5-positions to dictate kinase selectivity and optimize pharmacokinetic properties[4].

Head-to-Head Comparison: Vemurafenib vs. Pexidartinib

While both drugs share the same 7-azaindole pharmacophore, their extended functional groups direct them to entirely different kinase families. Vemurafenib targets the serine/threonine kinase BRAF (specifically the V600E mutant), whereas Pexidartinib targets the receptor tyrosine kinase CSF1R[5].

Quantitative Performance Data
ParameterVemurafenib (PLX4032)Pexidartinib (PLX3397)
Primary Target BRAF V600E (Serine/Threonine Kinase)CSF1R (Receptor Tyrosine Kinase)
Secondary Targets CRAF, ARAF, ZAKKIT, FLT3
Biochemical IC₅₀ ~13 nM (BRAF V600E)~13 nM (CSF1R)
Binding Mode ATP-competitive (Normal hinge-binding)ATP-competitive (Normal hinge-binding)
Primary Indication Unresectable or Metastatic MelanomaTenosynovial Giant Cell Tumor (TGCT)
Key Structural Addition Difluorophenyl-sulfonamide (Selectivity for V600E)Pyridine-trifluoromethyl-benzylamine
Pathway Divergence

Vemurafenib's sulfonamide moiety specifically exploits the outward shift of the activation loop caused by the V600E mutation in BRAF, shutting down the hyperactive MAPK (MEK/ERK) proliferation pathway[6]. Conversely, Pexidartinib's functionalization allows it to sit deeply in the autoinhibited conformation of CSF1R, blocking the activation of tumor-associated macrophages (TAMs) in the tumor microenvironment[7].

G Vem Vemurafenib BRAF BRAF V600E Vem->BRAF Inhibits Pex Pexidartinib CSF1R CSF1R Pex->CSF1R Inhibits MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Prolif Melanoma Proliferation ERK->Prolif Mac Macrophage Activation CSF1R->Mac TGCT TGCT Progression Mac->TGCT

Figure 2: Divergent signaling pathways targeted by 7-azaindole derivatives.

Experimental Validation Protocols

To objectively compare the performance of these inhibitors, researchers must employ orthogonal assays: a biochemical assay to prove direct target engagement and a cellular assay to prove phenotypic efficacy. The following protocols are designed as self-validating systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of the inhibitors against recombinant BRAF V600E or CSF1R. Causality & Logic: TR-FRET is chosen over standard luminescence because the time-delayed fluorescence reading eliminates background auto-fluorescence from the 7-azaindole compounds, preventing false positives.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Vemurafenib and Pexidartinib in 100% DMSO. Causality: A 10-point curve ensures sufficient data points across the inflection zone for an accurate Hill slope calculation.

  • Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase/substrate mixture (e.g., recombinant BRAF V600E + biotinylated MEK1 peptide) in assay buffer. Add 100 nL of the serially diluted compounds using an acoustic dispenser.

  • Initiation: Add 5 µL of ATP solution (at the predetermined Kₘ for each kinase) to initiate the reaction. Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors like 7-azaindoles[8].

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 µL of detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Causality: EDTA instantly chelates Mg²⁺, a required cofactor for kinase activity, freezing the reaction state. The Europium antibody binds the phosphorylated substrate, generating a FRET signal with the tracer.

  • Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. A Z'-factor > 0.5 validates the assay's robustness.

G step1 1. Compound Dilution (10-point curve in DMSO) step2 2. Kinase Reaction (ATP + Substrate + Enzyme) step1->step2 step3 3. TR-FRET Detection (EDTA + Eu-Antibody) step2->step3 step4 4. Data Analysis (IC50 & Z'-factor Calculation) step3->step4

Figure 3: TR-FRET biochemical assay workflow for kinase profiling.

Protocol B: Cellular Proliferation Assay (ATP Quantitation)

Purpose: To evaluate the anti-proliferative effects of the inhibitors in physiologically relevant cell lines (e.g., A375 melanoma cells for Vemurafenib; HL-60 or primary macrophages for Pexidartinib). Causality & Logic: Measuring intracellular ATP via a luciferase reporter (e.g., CellTiter-Glo) directly correlates with the number of metabolically active cells. This provides a phenotypic readout of the inhibitor's ability to cross the cell membrane and engage its target in a complex cellular milieu.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with the 7-azaindole inhibitors using a 10-point dose-response curve. Causality: Opaque white plates are mandatory to prevent luminescent signal cross-talk between adjacent wells.

  • Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for the inhibition of the kinase signaling cascade to translate into observable cell cycle arrest and apoptosis.

  • Lysis & Readout: Add an equal volume of ATP-detection reagent (luciferin/luciferase mixture). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence and normalize data against the DMSO control to calculate the cellular IC₅₀.

Conclusion

The 7-azaindole scaffold remains a cornerstone of modern kinase inhibitor design. As demonstrated by the comparison between Vemurafenib and Pexidartinib, maintaining the core hinge-binding motif while intelligently modifying the peripheral functional groups allows for exquisite tuning of kinase selectivity. Rigorous, self-validating biochemical and cellular assays remain the gold standard for profiling these highly potent ATP-competitive agents.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage / Chem Pharm Bull URL:[Link]

  • Structure of the Human Protein Kinase ZAK in Complex with Vemurafenib Source: NIH / PMC URL: [Link]

Sources

Safety Operating Guide

2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic building blocks is just as critical as optimizing their yield in a synthetic pathway. The compound 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (a 4-methoxy-7-azatryptamine derivative) is highly valued in drug discovery, particularly in the synthesis of kinase inhibitors [1]. However, its unique structural features—a lipophilic pyrrolo-pyridine (azaindole) core coupled with a basic primary ethylamine side chain—dictate strict, zero-discharge disposal protocols.

This guide provides a comprehensive, self-validating system for the operational handling, segregation, and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity [2].

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the causality behind the chemical's hazards. The primary amine acts as a strong nucleophile and base, while the azaindole core is environmentally persistent.

Table 1: Chemical Properties and GHS Hazard Summary

Property / HazardDescriptionMechanistic Implication for Disposal
Chemical Class Organic Amine / AzaindoleGenerates toxic nitrogen oxides (NOx) upon combustion; requires specialized incineration [3].
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires wet-wiping for spills to prevent inhalation.
GHS Health Hazards Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335)Mandates strict PPE (nitrile gloves, goggles) to prevent mucosal and dermal absorption [4].
Environmental Aquatic Chronic 2 (H411)Strictly prohibited from drain disposal. Must be captured as hazardous chemical waste [5].
Incompatibilities Strong acids, Oxidizers, Hypochlorites (Bleach) Critical: Mixing this primary amine with bleach will generate highly toxic, volatile chloramine gases.

Logical Workflow for Waste Segregation

To prevent cross-contamination and dangerous exothermic reactions in your Satellite Accumulation Area (SAA), all waste streams containing 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine must be triaged according to the following decision matrix.

WasteDisposal Start 2-{4-methoxy-1H-pyrrolo[2,3-b] pyridin-3-yl}ethan-1-amine Decision Waste State? Start->Decision Liquid Liquid Solutions Decision->Liquid Solvent/Aqueous Solid Solid Waste Decision->Solid Consumables Spill Accidental Spill Decision->Spill Unplanned Release AqOrg Segregate: Aqueous vs. Organic Waste Carboys Liquid->AqOrg SolidBin Double-bagged in Solid Waste Bin Solid->SolidBin SpillKit Absorb, sweep, & decontaminate Spill->SpillKit Incineration EPA-Compliant High-Temp Incineration AqOrg->Incineration SolidBin->Incineration SpillKit->Incineration

Fig 1. Decision matrix for the segregation and RCRA-compliant disposal of azatryptamine derivatives.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Management

Because the ethylamine side chain is basic, introducing it to highly concentrated acidic waste streams can cause rapid, exothermic neutralization, potentially leading to solvent boil-over or container rupture.

  • Verify Carboy Compatibility: Ensure the designated liquid hazardous waste carboy does not contain strong oxidizing agents (e.g., nitric acid, peroxides) or concentrated mineral acids.

  • Segregate by Halogenation:

    • If the compound is dissolved in DMSO, Methanol, or DMF, dispose of it in the Non-Halogenated Organic Waste carboy.

    • If dissolved in DCM or Chloroform, use the Halogenated Organic Waste carboy.

  • Aqueous Washes: Any aqueous extraction layers containing trace amounts of the compound must be collected in an Aqueous Basic Waste container. Do not pour down the sink [5].

  • Labeling: Immediately update the hazardous waste tag with the full chemical name. Do not use abbreviations like "Azatryptamine derivative."

Protocol B: Solid Waste & Consumables

Empty reagent vials, contaminated weighing boats, and heavily soiled PPE retain micro-particulates that pose a respiratory hazard (STOT SE 3) [4].

  • Vial Deactivation: Do not attempt to rinse "empty" vials in the sink. Cap the empty vial tightly.

  • Containment: Place contaminated pipette tips, weighing paper, and the capped vial into a puncture-resistant, transparent plastic bag.

  • Secondary Bagging: Double-bag the waste to prevent dust escape, seal it with chemical-resistant tape, and place it in the laboratory's designated Solid Hazardous Waste drum.

Protocol C: Spill Response & Decontamination

Expert Insight: Never use bleach (sodium hypochlorite) to clean up spills of this compound. The primary amine will react with hypochlorite to form chloramines, which are highly toxic and volatile.

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, a lab coat, and fitted safety goggles.

  • For Powder Spills:

    • Do not dry-sweep, as this will aerosolize the H335-classified powder.

    • Lightly dampen a disposable laboratory wipe with a weak, compatible solvent (e.g., Isopropanol or Water) and gently lay it over the powder to suppress dust.

  • For Liquid Spills:

    • Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible sawdust.

  • Collection: Use a non-sparking plastic scoop to gather the absorbed material. Transfer it to a wide-mouth, sealable hazardous waste container.

  • Final Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water into the aqueous hazardous waste stream.

Regulatory Compliance & Final Destruction

Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, organic amines and azaindole derivatives must be managed as regulated hazardous waste [1].

  • Satellite Accumulation Area (SAA): All waste containers must remain closed unless actively adding waste. Containers must be stored in secondary containment bins to catch accidental leaks [6].

  • Final Destruction: Your institutional Environmental Health & Safety (EH&S) department or contracted waste broker will transport this waste to an EPA-permitted facility. The standard destruction method is high-temperature incineration . Because the compound contains three nitrogen atoms ( C10​H13​N3​O ), the incineration facility must be equipped with specialized NOx scrubbers to prevent the release of smog-forming nitrogen oxides into the atmosphere.

References

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • OSHA Compliance For Laboratories Source: US Bio-Clean URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]

  • Laboratory Management Plan Source: University of Wyoming URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.